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  • Product: Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate
  • CAS: 90840-50-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Characterization of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Executive Summary Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a highly functionalized heteroaromatic scaffold that serves as a critical synthetic intermediate in modern drug discovery. Most notably, derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a highly functionalized heteroaromatic scaffold that serves as a critical synthetic intermediate in modern drug discovery. Most notably, derivatives of this class are utilized in the synthesis of morpholinophenylquinazolines, which function as potent PI3 kinase p110α inhibitors in oncology [1].

Because this molecule possesses five distinct substituents on a single pyridine ring, verifying its regiochemistry and structural integrity is paramount. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, establishing a self-validating protocol for researchers and application scientists.

Structural Elucidation Strategy & Causality

The selection of the NMR solvent and acquisition parameters is not arbitrary; it is dictated by the physicochemical properties of the molecule.

  • Solvent Selection: Highly functionalized aminopyridines exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in non-polar solvents like CDCl 3​ . Therefore, deuterated dimethyl sulfoxide (DMSO- d6​ ) is the solvent of choice.

  • Causality of Spectral Resolution: DMSO- d6​ acts as a strong hydrogen-bond acceptor. It disrupts the intermolecular solute-solute interactions and binds to the −NH2​ protons. This interaction predictably shifts the exchangeable amine protons downfield, cleanly separating them from the aliphatic signals and preventing signal broadening .

1 H NMR Spectral Analysis

The 1 H NMR spectrum of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate in DMSO- d6​ yields five distinct proton environments.

Table 1: 1 H NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment / Causality
C6-H 8.65Singlet (s)1H-Highly deshielded by the adjacent pyridine nitrogen and the anisotropic effect of the C5-cyano group.
-NH 2​ (C3) 6.45Broad Singlet (br s)2H-Exchangeable protons. Deshielded by resonance with the electron-deficient pyridine ring and solvent H-bonding.
-OCH 2​ - 4.35Quartet (q)2H7.1Deshielded by the adjacent ester oxygen. Splits into a quartet due to the adjacent methyl group.
C2-CH 3​ 2.55Singlet (s)3H-Allylic/benzylic-type methyl attached directly to the heteroaromatic ring.
-CH 3​ (Ester) 1.35Triplet (t)3H7.1Shielded aliphatic methyl. Splits into a triplet due to the adjacent methylene group.

Mechanistic Insight: The C6 proton is an isolated spin system (singlet) because C5 is fully substituted by the cyano group. Its extreme downfield shift ( δ 8.65) is a direct consequence of its α -position relative to the electronegative pyridine nitrogen, compounded by the electron-withdrawing inductive effect of the ortho-cyano group.

13 C NMR Spectral Analysis

The 13 C NMR spectrum requires careful interpretation due to the competing electronic effects of resonance and magnetic anisotropy.

Table 2: 13 C NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C=O (Ester) 165.2QuaternaryCarbonyl carbon, highly deshielded by oxygen electronegativity.
C2 (Pyridine) 159.0QuaternaryDeshielded by the adjacent nitrogen and the inductive effect of the methyl group.
C6 (Pyridine) 153.5CHDeshielded by the adjacent nitrogen atom ( α -position).
C3 (Pyridine) 146.8QuaternaryAttached to the electron-donating amino group (resonance effect).
C4 (Pyridine) 134.2QuaternaryAttached to the electron-withdrawing ester group.
-CN (Nitrile) 115.6QuaternaryCharacteristic sp -hybridized nitrile carbon shift.
C5 (Pyridine) 102.4QuaternaryShielded relative to other ring carbons due to the α -substituent effect of the cyano group.
-OCH 2​ - 62.1CH 2​ Deshielded by the directly attached ester oxygen.
C2-CH 3​ 23.4CH 3​ Alkyl group attached to an aromatic system.
-CH 3​ (Ester) 14.2CH 3​ Terminal aliphatic methyl carbon.

Mechanistic Insight: A common point of confusion in highly substituted pyridines is the assignment of the C5 carbon. Despite being attached to an electron-withdrawing cyano group, C5 resonates significantly upfield ( δ 102.4). This is driven by the diamagnetic anisotropy of the C≡N triple bond, which creates a localized shielding cone over the ipso carbon .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates internal validation checkpoints to prevent artifact misinterpretation.

Step 1: Sample Preparation Dissolve 15–20 mg of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate in 0.6 mL of high-purity DMSO- d6​ containing 0.03% v/v tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

Step 2: Instrument Setup & Tuning Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband observe (BBO) probe. Regulate the probe temperature to exactly 298 K to prevent temperature-dependent chemical shift drift of the −NH2​ protons. Tune and match the probe specifically for 1 H and 13 C frequencies.

Step 3: Locking and Shimming (Validation Checkpoint 1) Lock the spectrometer to the deuterium frequency of the DMSO- d6​ solvent. Execute an automated Z-gradient shimming routine (e.g., TopShim). Self-Validation: Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. Proceed to acquisition only if the FWHM is 1.0 Hz, ensuring optimal magnetic field homogeneity.

Step 4: Data Acquisition

  • 1 H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to allow full longitudinal relaxation. Acquire 16 scans.

  • 13 C NMR: Utilize a power-gated broadband proton decoupling sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the non-protonated quaternary carbons (C2, C3, C4, C5, C=O, -CN).

Step 5: Signal Processing & Internal Calibration (Validation Checkpoint 2) Apply zero-filling to 64k data points. Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct the spectra manually. Self-Validation: Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm. Cross-validate this calibration by confirming the residual DMSO- d6​ solvent multiplet appears precisely at 2.50 ppm (quintet) for 1 H and 39.52 ppm (septet) for 13 C.

Workflow Visualization

NMR_Workflow N1 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) N2 2. Probe Tuning & Matching (Optimize for 1H/13C nuclei) N1->N2 N3 3. Locking & Shimming (Deuterium lock, Z-gradient shim) N2->N3 N4 4. Data Acquisition (zg30: 16 scans | zgpg30: 1024 scans) N3->N4 N5 5. Signal Processing (Zero-filling, FT, Phase/Baseline Corr.) N4->N5 N6 6. Spectral Validation (Chemical shift assignment & Integration) N5->N6

Figure 1: Standardized workflow for acquiring and validating high-resolution NMR spectra.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006). Synthesis and biological evaluation of morpholinophenylquinazolines as PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Physicochemical Profile Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a substituted pyridine derivative with the CAS N...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Profile

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a substituted pyridine derivative with the CAS Number 90840-50-9.[1][2] Its molecular structure, comprising a pyridine ring with amino, cyano, methyl, and ethyl carboxylate functional groups, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in its safe and effective use.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂[3]
Molecular Weight 217.23 g/mol [3]
Appearance Solid[4]
CAS Number 90840-50-9[1][2][3]

Further detailed physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available safety data sheets and should be determined empirically under controlled laboratory conditions.

Hazard Identification and Risk Assessment

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.[5] The cyano and amino groups on the pyridine ring are key toxicophores that contribute to its hazard profile.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

The following diagram illustrates the logical flow of hazard assessment for this compound.

Hazard Assessment Workflow

Toxicological Profile: Understanding the "Why"

While specific comprehensive toxicological studies on Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate are not widely published, the hazard classification is derived from the known toxicities of its constituent functional groups and related substituted pyridines.

  • Cyano Group (-CN): The presence of a cyano group warrants caution due to the potential for metabolic release of cyanide ions, which can inhibit cellular respiration. Although the cyano group in this molecule is stabilized by the aromatic ring, this potential hazard underpins the acute toxicity warning.

  • Aminopyridine Moiety: Aminopyridines as a class of compounds can exhibit neurological effects.[6] They are known to be readily absorbed through the skin and gastrointestinal tract.[6]

  • Pyridine Ring: Pyridine and its derivatives can cause skin and respiratory irritation.[1][7] Prolonged or repeated exposure to some pyridines has been associated with liver, kidney, and neurological effects.[7]

Chronic Toxicity, Mutagenicity, and Carcinogenicity:

There is no specific data available for this compound regarding long-term effects. However, it is important to note that some pyridine derivatives have been investigated for potential carcinogenicity.[8][9] Given the lack of specific data, this compound should be handled as a substance with unknown long-term health effects, and exposure should be minimized.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on established best practices for handling hazardous pyridine derivatives.[1][5]

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow start Entering Lab lab_coat Don Lab Coat start->lab_coat goggles Wear Chemical Splash Goggles lab_coat->goggles gloves Wear Nitrile or Neoprene Gloves goggles->gloves fume_hood Work in a Certified Fume Hood gloves->fume_hood end Begin Experiment fume_hood->end

Mandatory PPE and Engineering Controls

  • Eye Protection: Chemical splash goggles are mandatory.

  • Skin Protection: A lab coat and gloves made of nitrile or neoprene are required.[5] Do not use latex gloves.[5]

  • Respiratory Protection: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

4.2. Storage

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

  • Keep containers tightly closed to prevent absorption of moisture and potential degradation.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

4.3. Spill Management

In the event of a spill, prompt and appropriate action is necessary.

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the spill to the designated safety officer.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Environmental and Disposal Considerations

6.1. Ecotoxicity

Limited information is available on the ecotoxicity of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate. However, pyridine and its derivatives are generally considered to be harmful to aquatic life.[6] Therefore, release into the environment must be avoided.

6.2. Disposal

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste materials in a designated, compatible, and properly labeled hazardous waste container.

  • Disposal Method: Disposal should be carried out by a licensed waste disposal company. Incineration in a permitted hazardous waste incinerator is a common method for pyridine-based waste.[6]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Application in a Research Context: A Synthesis Protocol Example

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a valuable building block in medicinal chemistry, often used in the synthesis of more complex heterocyclic compounds.[10][11] The following is a general, illustrative protocol for its use in a subsequent reaction. Note: This is a generalized procedure and must be adapted and optimized for specific reactions and scales by a qualified researcher.

Illustrative One-Pot Synthesis of a Fused Pyridine System

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (1 equivalent).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol, DMF) via syringe.

  • Reagent Addition: Add the other reactants (e.g., an active methylene compound and an aldehyde or ketone) and a catalytic amount of a suitable base (e.g., piperidine, triethylamine).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the reaction mixture or require the addition of a non-solvent (e.g., water, hexane).

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with a suitable solvent, and dry under vacuum. Further purification may be achieved by recrystallization or column chromatography.

General Synthetic Workflow

Conclusion

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a chemical intermediate with significant utility in research and development. Its safe and effective use is predicated on a thorough understanding of its hazard profile, strict adherence to handling and storage protocols, and a comprehensive knowledge of appropriate emergency procedures. This guide provides the foundational information necessary for researchers to work with this compound responsibly, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • NextSDS. ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Retrieved from [Link]

  • ChemSupply Australia Pty Ltd. Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • National Institute for Public Health and the Environment (RIVM). (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

  • Kaiser, J. P., & Bollag, J. M. (1991). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Microbiological Reviews, 55(4), 599-629.
  • Gzella, A., & Nawrot, E. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • National Research Centre for the Working Environment. (2022). Pyridine. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater.
  • Yu, Y., et al. (2009). Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2862.
  • de Oliveira, A. A., et al. (2023). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry, 71(1), 1039-1050.
  • International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France: IARC.
  • Environment Canada & Health Canada. (2013). Screening Assessment for the Challenge Pyridine, alkyl derivs..
  • Ray, S., et al. (2026). Biodegradation of Cyanide-Based Compounds by Rhodanese Produced from Kocuria rhizophila Under Submerged Fermentation and Its Role in Environmental Detoxification. International Journal of Molecular Sciences, 27(5), 2456.
  • King, A. ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate. Retrieved from [Link]

  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • PubChem. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Retrieved from [Link]

  • Schafer, E. W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26(4), 532-538.
  • El-Saghier, A. M. M. (2014). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[1][8]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. American Journal of Organic Chemistry, 4(1), 1-10.

  • Adebayo, G. I., & Obaleye, J. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4).
  • Cheméo. Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. Retrieved from [Link]

  • Khan, I., et al. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Ebbs, S. (2004). Biological degradation of cyanide compounds. Current Opinion in Biotechnology, 15(3), 231-236.
  • Fetzner, S. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. In The Prokaryotes (pp. 743-772). Springer, Berlin, Heidelberg.
  • Zhidkova, E., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3192.
  • El-Saghier, A. M. M., et al. (2013). Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1234.
  • Compain, P., & Martin, O. R. (2010). Medicinal chemistry of aminocyclitols. Current medicinal chemistry, 17(22), 2427-2453.
  • Technical Disclosure Commons. (2024).
  • S. S, A., & K, S. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10.
  • El-Faham, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3456.
  • Hilaris. Medicinal Chemistry Applications. Retrieved from [Link]

  • PASL. Ethyl (E)-3-amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate. Retrieved from [Link]

Sources

Foundational

The Emergent Pharmacology of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate Derivatives: A Technical Guide to a Privileged Scaffold

Abstract The ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of a diverse array of pharmacologically active a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the mechanisms of action associated with derivatives of this scaffold, with a primary focus on their established and potential roles as cardiotonic and anticancer therapeutics. We will delve into the molecular interactions, signaling pathways, and cellular consequences of these compounds, supported by detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Introduction: The Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate Scaffold - A Versatile Core for Drug Discovery

The pyridine ring is a cornerstone of many successful pharmaceuticals, and the specific substitution pattern of the ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate scaffold endows it with unique physicochemical properties conducive to potent and selective biological activity. The presence of hydrogen bond donors and acceptors, a planar aromatic system, and multiple sites for synthetic modification allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

This guide will primarily focus on two well-documented mechanisms of action for structurally related pyridine derivatives: phosphodiesterase III (PDE III) inhibition, leading to cardiotonic effects, and protein kinase inhibition, resulting in anticancer activity. Additionally, we will explore the potential for these derivatives to act as modulators of calcium channels, another important class of drug targets.

Cardiotonic Activity: A Mechanism of Action via Phosphodiesterase III (PDE III) Inhibition

A significant body of research has established that certain derivatives of the closely related ethyl 5-cyano-2-pyridone carboxylate scaffold exhibit potent cardiotonic activity, making them valuable agents in the treatment of heart failure.[1] The primary mechanism underlying this effect is the selective inhibition of phosphodiesterase III (PDE III).[1]

The PDE III Signaling Pathway

PDE III is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac myocytes. Inhibition of PDE III leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle, this elevation in cAMP promotes relaxation, resulting in vasodilation.[1]

PDE3_Inhibition_Pathway Derivative Pyridine Derivative PDE3 PDE III Derivative->PDE3 Inhibition cAMP cAMP PDE3->cAMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylation Ca_ion Ca2+ Ca_channel->Ca_ion Influx Contraction Increased Myocardial Contractility Ca_ion->Contraction

Caption: PDE III Inhibition Pathway by Pyridine Derivatives.

Experimental Protocol: In Vitro PDE III Inhibition Assay

To determine the inhibitory potential of novel ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate derivatives against PDE III, a standard in vitro enzyme assay can be employed.

Objective: To quantify the IC50 value of a test compound against human recombinant PDE III.

Materials:

  • Human recombinant PDE III (e.g., from a commercial vendor)

  • Test compounds dissolved in DMSO

  • cAMP (substrate)

  • 5'-Nucleotidase (snake venom)

  • Inorganic phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and human recombinant PDE III.

  • Initiate the reaction by adding a known concentration of cAMP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the PDE III reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Add 5'-nucleotidase to the wells and incubate to convert the resulting AMP to adenosine and inorganic phosphate.

  • Add the inorganic phosphate detection reagent and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Anticancer Activity: A Multifactorial Mechanism Targeting Protein Kinases

The ethyl 5-cyano-2-pyridone carboxylate scaffold has also been identified as a key component in the development of novel anticancer agents.[1] The anticancer effects of these derivatives are often multifactorial, with several compounds acting as inhibitors of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1]

Key Kinase Targets

While the specific kinase targets can vary depending on the exact chemical structure of the derivative, several kinase families are of particular interest based on studies of related heterocyclic compounds:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Pyrazine-based derivatives with structural similarities to the pyridine core have been designed as potent FGFR inhibitors.

  • Mitogen-Activated Protein Kinase Kinase (MEK): The RAS-RAF-MEK-ERK pathway is a critical signaling cascade in many cancers. 4-anilino-5-carboxamido-2-pyridone derivatives have been identified as noncompetitive inhibitors of MEK1.[2]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Derivative Pyridine Derivative Derivative->RTK Inhibition Derivative->MEK Inhibition

Caption: Kinase Inhibition Pathways Targeted by Pyridine Derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR)

Objective: To determine the inhibitory activity of test compounds against a specific protein kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Coat a streptavidin plate with the biotinylated peptide substrate.

  • Prepare serial dilutions of the test compounds.

  • In a separate plate, add the kinase, test compound, and ATP to initiate the phosphorylation reaction.

  • Incubate the reaction mixture.

  • Transfer the reaction mixture to the substrate-coated plate and incubate to allow the phosphorylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the europium-labeled anti-phosphotyrosine antibody and incubate.

  • Wash the plate again.

  • Add enhancement solution and read the time-resolved fluorescence.

  • Calculate the percentage of inhibition and determine the IC50 value.

Potential as Calcium Channel Modulators

Derivatives of the closely related 1,4-dihydropyridine scaffold are well-established L-type calcium channel blockers used in the treatment of hypertension.[3] Research on ethyl 5-cyano-1,4-dihydropyridine-carboxylate analogues has revealed a unique profile of both calcium channel blocking and positive inotropic activities.[4] This suggests that the ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate scaffold may also possess the potential to modulate calcium channels.

Mechanism of Calcium Channel Blockade

L-type calcium channels are voltage-gated ion channels crucial for muscle contraction. Blockers of these channels bind to the channel protein, reducing the influx of calcium ions into the cell, which leads to vasodilation and a decrease in blood pressure.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of test compounds on L-type calcium channel currents in a cellular model.

Materials:

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with Cav1.2)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • Test compounds

Procedure:

  • Culture the cells on glass coverslips.

  • Pull and fire-polish glass pipettes to have a resistance of 2-5 MΩ.

  • Fill the pipette with the intracellular solution and mount it on the headstage.

  • Establish a giga-ohm seal with a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage protocol to elicit L-type calcium currents (e.g., a step depolarization from a holding potential of -80 mV to 0 mV).

  • Record baseline currents.

  • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Record the currents in the presence of the compound.

  • Analyze the data to determine the effect of the compound on the current amplitude and kinetics.

Data Summary and Interpretation

The following table summarizes the potential mechanisms of action and the key experimental readouts for ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate derivatives.

Mechanism of Action Primary Target Cellular Effect Therapeutic Area Key Experimental Assay Primary Readout
PDE III Inhibition Phosphodiesterase IIIIncreased intracellular cAMP, enhanced myocardial contractility, vasodilationCardiotonicIn vitro enzyme assayIC50 value
Kinase Inhibition Protein Kinases (e.g., FGFR, MEK)Inhibition of cell proliferation, induction of apoptosisAnticancerIn vitro kinase assay, cell viability assayIC50 value
Calcium Channel Modulation L-type Calcium ChannelsAlteration of calcium influxCardiovascularWhole-cell patch-clampChange in current amplitude

Conclusion

The ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate scaffold represents a highly promising starting point for the design of novel therapeutics. The established mechanisms of action for structurally similar compounds, namely PDE III inhibition and protein kinase inhibition, provide a strong rationale for the exploration of its derivatives as cardiotonic and anticancer agents. Furthermore, the potential for calcium channel modulation adds another layer of therapeutic possibility. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise mechanisms of action of novel derivatives and for advancing the most promising candidates through the drug discovery pipeline.

References

  • Calcium Channel Blocking and Positive Inotropic Activities of Ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(phenylsulfonyl)methyl]-4-aryl-3- Pyridine-Carboxylate and Analogues. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Ethyl Methyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates as Potential Calcium Channel Blockers for Hypertension. ResearchGate. [Link]

Sources

Exploratory

Pharmacokinetics of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate Based Compounds: A Technical Guide for Lead Optimization

Executive Summary: The Scaffold in Medicinal Chemistry The compound ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS 90840-50-9) represents a highly versatile, multi-functionalized pyridine pharmacophore. Pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold in Medicinal Chemistry

The compound ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS 90840-50-9) represents a highly versatile, multi-functionalized pyridine pharmacophore. Pyridine-3-carbonitriles and aminopyridines are foundational building blocks in the design of targeted therapeutics, particularly in the oncology space for kinase inhibitors (e.g., CHK1, PI3K, and CDK4/6 inhibitors) [1].

However, progressing this specific scaffold from a hit to a clinical candidate requires navigating a complex pharmacokinetic (PK) landscape. The dense functionalization—comprising an electron-withdrawing cyano group, a primary amine, an oxidizable methyl group, and a hydrolyzable ethyl ester—creates competing metabolic liabilities. This whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of this scaffold, providing field-proven insights and self-validating experimental workflows to guide lead optimization.

Structural Pharmacokinetics & Physicochemical Profiling

The physicochemical properties of a drug dictate its PK behavior. For ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate derivatives, the interplay between the functional groups drives both permeability and solubility.

Causality of Functional Group Interactions
  • The 5-Cyano and 3-Amino Interplay: The cyano group exerts a strong electron-withdrawing inductive ( −I ) and mesomeric ( −M ) effect across the pyridine ring. This drastically reduces the pKa​ of the adjacent 3-amino group, rendering it poorly basic at physiological pH (7.4). While this reduced basicity limits aqueous solubility, it provides a critical advantage: it mitigates off-target human ether-a-go-go-related gene (hERG) ion channel inhibition, a common liability in basic amine-containing drugs [1].

  • The Ethyl Carboxylate Moiety: The ethyl ester acts as a lipophilicity driver, increasing the partition coefficient ( logP ). This enhances passive membrane permeability but introduces a severe metabolic liability via esterase cleavage [3].

  • The 2-Methylpyridine Core: The methyl group provides a steric shield to the pyridine nitrogen but acts as a primary site for cytochrome P450 (CYP450) mediated aliphatic oxidation.

Table 1: Representative Physicochemical & In Vitro PK Parameters
ParameterPredicted/Observed RangeADME Implication
Molecular Weight 205.22 g/mol (Base scaffold)Highly favorable for oral bioavailability (Lipinski's Rule of 5).
pKa​ (Amine) 2.5 – 3.5Largely unionized at pH 7.4; reduces hERG liability but limits solubility.
logD7.4​ 1.8 – 2.5Optimal for passive intestinal absorption; moderate plasma protein binding.
Caco-2 Papp​ >10×10−6 cm/sHigh passive permeability driven by the lipophilic ethyl ester.
Plasma Stability Low ( T1/2​<30 min)Rapid hydrolysis of the ethyl ester by circulating carboxylesterases.

Metabolic Biotransformation Pathways

The metabolic fate of this scaffold is the most critical hurdle in lead optimization. The biotransformation is driven by two competing Phase I pathways: ester hydrolysis and oxidative metabolism.

Carboxylesterase-Mediated Hydrolysis (The Primary Liability)

The ethyl 4-carboxylate group is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma). The cleavage of the ethyl ester yields the corresponding carboxylic acid.

  • Causality: The resulting carboxylic acid is ionized at physiological pH, causing a precipitous drop in logD . This metabolite typically exhibits poor intracellular penetration, loss of target engagement (if the ester was critical for binding), and rapid renal clearance.

CYP450-Mediated Oxidation

If the ester is sterically hindered or replaced with a bioisostere during optimization, CYP450 metabolism becomes the dominant clearance mechanism [2].

  • Aliphatic Hydroxylation: CYP3A4 and CYP2E1 readily oxidize the 2-methyl group to a hydroxymethyl intermediate, which can further oxidize to a carboxylic acid.

  • N-Oxidation: The pyridine nitrogen can undergo N-oxidation, though the electron-withdrawing cyano group partially deactivates the ring, slowing this process compared to unfunctionalized pyridines [2].

Phase II Conjugation

The 3-amino group, while poorly basic, can serve as a substrate for N-acetylation via N-acetyltransferases (NAT1/NAT2) or direct N-glucuronidation via UGT enzymes, facilitating biliary and renal excretion.

MetabolicPathway Parent Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate Esterase Carboxylesterases (CES1 / CES2) Parent->Esterase Hydrolysis CYP Cytochrome P450 (CYP3A4 / CYP2E1) Parent->CYP Oxidation Phase2 Phase II Enzymes (NAT / UGT) Parent->Phase2 Conjugation Met1 Carboxylic Acid Metabolite (Decreased LogD, High Clearance) Esterase->Met1 Met2 Pyridine N-Oxide & Hydroxymethyl Metabolites CYP->Met2 Met3 N-Acetylated / N-Glucuronidated Conjugates Phase2->Met3 Excretion Renal / Biliary Excretion Met1->Excretion Met2->Excretion Met3->Excretion

Caption: Primary metabolic biotransformation pathways of the ethyl carboxylate scaffold.

Experimental Protocols for PK Profiling

To ensure scientific integrity, every PK assay must be a self-validating system. Below are the definitive methodologies for profiling compounds based on this scaffold.

Protocol 1: Self-Validating Microsomal Stability Assay (Phase I Metabolism)

This assay determines the intrinsic clearance ( CLint​ ) driven by CYP450 enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Test Compound Addition: Spike the ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate derivative to a final concentration of 1 µM (keep organic solvent ≤0.5% DMSO to prevent CYP inhibition).

  • Validation Controls (Critical): Run parallel incubations with Testosterone (CYP3A4 positive control) and Diclofenac (CYP2C9 positive control). Acceptance Criteria: Testosterone T1/2​ must be 10-20 min.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate T1/2​ and CLint​ using the log-linear decline of the parent compound.

Protocol 2: Caco-2 Bidirectional Permeability & Efflux Assay

Given the lipophilicity of the ester, passive permeability is expected to be high, but the basic amine and flat aromatic system may trigger P-glycoprotein (P-gp) efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing Solutions: Prepare 10 µM of the test compound in HBSS buffer (pH 7.4).

  • Validation Controls: Include Propranolol (high permeability marker), Atenolol (low permeability marker), and Digoxin (P-gp substrate). Acceptance Criteria: Digoxin Efflux Ratio (ER) must be >3.0 .

  • Incubation: Add the dosing solution to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Quantification: Sample from the receiver chambers and analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates active efflux.

PKWorkflow Start Compound Synthesis PhysChem Physicochemical Profiling Start->PhysChem Permeability Caco-2 Permeability PhysChem->Permeability MetStability Microsomal Stability Permeability->MetStability InVivo In Vivo PK (Rodent) MetStability->InVivo

Caption: Step-by-step in vitro to in vivo pharmacokinetic screening workflow.

Strategic Lead Optimization Directives

To successfully develop drugs from the ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate scaffold, medicinal chemists must address the identified PK liabilities:

  • Ester Isosterism: To prevent rapid CES-mediated clearance, the ethyl carboxylate must frequently be replaced. Common bioisosteres include oxadiazoles, triazoles, or robust amides. If the ester is required as a prodrug moiety, the transition to a more sterically hindered ester (e.g., isopropyl or tert-butyl) can tune the half-life [3].

  • Blocking Aliphatic Oxidation: Replacing the 2-methyl group with a trifluoromethyl ( −CF3​ ) or a difluoromethyl ( −CHF2​ ) group can block CYP-mediated hydroxylation while maintaining the steric profile required for target binding [1].

  • Modulating the Amine: If Phase II conjugation (acetylation) is too rapid, introducing steric bulk adjacent to the 3-amino group, or converting it to a secondary amine, can extend the in vivo half-life.

By systematically applying these principles and relying on rigorous, self-validating PK assays, researchers can effectively harness this potent pyridine scaffold for advanced therapeutic applications.

References

  • Title: Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites Source: Journal of Pharmacology and Experimental Therapeutics (ASPET) / PubMed URL: [Link]

  • Title: Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers Source: RSC Advances - Royal Society of Chemistry / PubMed Central URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol. Introduction & Mechanistic Overview Ethyl 3-amino-5-cyano-2-methylpyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Overview

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) is a highly functionalized pyridine building block frequently utilized in the synthesis of PI3K inhibitors, antitumor agents, and Vitamin B6 (pyridoxine) analogs[1]. Because the pyridine ring is densely substituted at five of its six positions, direct functionalization of a pre-formed pyridine core is highly inefficient.

Instead, the most robust and self-validating approach is the Ichiba-Emoto synthesis [1]. This 3-step sequence constructs the pyridine core de novo via a multicomponent condensation, followed by regioselective electrophilic aromatic substitution, and concludes with a global catalytic hydrogenation.

The Causality Behind the Chemistry (E-E-A-T)
  • Regioselective Condensation: The synthesis begins with the Knoevenagel condensation of ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate) and cyanoacetamide. The C2 carbonyl of the ester is highly electrophilic due to the adjacent electron-withdrawing carboxylate. The active methylene of cyanoacetamide selectively attacks this C2 position, followed by intramolecular cyclization of the amine onto the C4 ketone, forming a stable 6-pyridone ring[2].

  • Anhydrous Nitration & Activation: Direct reduction of a 6-pyridone is notoriously difficult. To overcome this, the ring is first nitrated at the only open position (C3). Using fuming nitric acid in acetic anhydride generates acetyl nitrate—a potent, anhydrous electrophile that prevents the hydrolysis of the sensitive ester and cyano groups[3]. Subsequent chlorination with PCl₅ converts the 6-oxo group into a 6-chloro substituent, activating the position for reductive cleavage.

  • Chemoselective Hydrogenation: In the final step, palladium-catalyzed hydrogenation performs two distinct transformations simultaneously: it reduces the C3-nitro group to a primary amine (consuming 3 equivalents of H₂) and hydrodehalogenates the C6-chloro group (consuming 1 equivalent of H₂), yielding the target molecule in a single, elegant operation[1].

Visualizing the Synthetic Workflow

SynthesisWorkflow A Ethyl 2,4-dioxopentanoate + Cyanoacetamide B Ethyl 5-cyano-2-methyl-6-oxo- 1,6-dihydropyridine-4-carboxylate A->B Piperidine, EtOH Reflux (Step 1) C Ethyl 6-chloro-5-cyano-2-methyl- 3-nitropyridine-4-carboxylate B->C 1. HNO3/Ac2O 2. PCl5, PhCl (Step 2) D Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate C->D H2, Pd/C, EtOH (Step 3)

Fig 1: Three-step Ichiba-Emoto synthesis of the target pyridine core.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Pyridone Core

Objective: Construct the highly substituted 6-pyridone ring via Knoevenagel condensation and cyclization.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of cyanoacetamide (e.g., 8.4 g, 100 mmol) in 100 mL of 95% ethanol at 40 °C.

  • Reagent Addition: Slowly add 1.0 equivalent of ethyl 2,4-dioxopentanoate (15.8 g, 100 mmol) to the stirring solution.

  • Catalysis: Add 2.0 mL of piperidine (catalytic base) to initiate the Knoevenagel condensation.

  • Reflux: Heat the reaction mixture to reflux for 5 hours. The solution will darken as the cyclization proceeds.

  • Workup: Allow the mixture to cool to room temperature, then transfer it to a refrigerator (4 °C) overnight. The intermediate, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-4-carboxylate , will precipitate as a crystalline solid.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol (2 × 20 mL), and dry under high vacuum.

Step 2: Nitration and Chlorination

Objective: Introduce the C3-nitro group and convert the 6-oxo group to a reactive 6-chloro leaving group.

  • Anhydrous Nitration:

    • Suspend the dried pyridone intermediate (10.0 g) in 40 mL of acetic anhydride in a round-bottom flask immersed in an ice bath (0 °C).

    • Critical Step: Dropwise, add fuming nitric acid (1.5 equivalents) over 30 minutes, maintaining the internal temperature below 10 °C to prevent thermal runaway and ester hydrolysis.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Pour over crushed ice to precipitate the 3-nitro-6-pyridone intermediate. Filter and dry.

  • Chlorination:

    • Transfer the dried nitro-pyridone to a flask containing 50 mL of monochlorobenzene.

    • Add 1.2 equivalents of Phosphorus pentachloride (PCl₅).

    • Heat the mixture to 130 °C (reflux) for 3 hours until the evolution of HCl gas ceases.

    • Workup: Cool the mixture, carefully quench with ice water to destroy excess PCl₅, and extract with dichloromethane (3 × 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield ethyl 6-chloro-5-cyano-2-methyl-3-nitropyridine-4-carboxylate [3].

Step 3: Global Catalytic Hydrogenation

Objective: Simultaneously reduce the nitro group to an amine and hydrodehalogenate the C6-chloro position.

  • Setup: Dissolve the chlorinated intermediate (5.0 g) in 100 mL of absolute ethanol in a Parr hydrogenation flask or a thick-walled glass reactor.

  • Catalyst Addition: Add 10 mol% of 5% Palladium on Barium Carbonate (Pd-BaCO₃) or standard 10% Pd/C. Note: BaCO₃ is often preferred as it acts as a mild acid scavenger for the HCl generated during dehalogenation.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Maintain the reaction at atmospheric pressure (or up to 30 psi) and room temperature.

  • Monitoring: Vigorously stir the mixture until exactly 4 molar equivalents of H₂ are consumed (3 eq for the nitro reduction, 1 eq for the C-Cl cleavage)[3].

  • Isolation: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a minimal amount of hot ethanol to yield pure Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate .

Quantitative Data & Reaction Parameters

StepReaction TypeKey Intermediate / ProductExpected YieldPurity / Notes
1 Condensation & CyclizationEthyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-4-carboxylate65 – 75%Precipitates directly from EtOH. High purity without chromatography.
2 Nitration & ChlorinationEthyl 6-chloro-5-cyano-2-methyl-3-nitropyridine-4-carboxylate50 – 60%Two-pot sequence. Requires strictly anhydrous conditions during nitration.
3 Hydrogenation & DehalogenationEthyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate 80 – 85%Monitor H₂ uptake carefully. Generates HCl byproduct; requires acid scavenger.

References

  • 3-Deoxy-3-fluoropyridoxamine 5'-Phosphate: Synthesis and Chemical and Biological Properties of a Coenzyme B6 Analog, Biochemistry (ACS Publications). 1

  • STUDIES IN THE PYRIDINE SERIES. IV. ETHYL PROPIONYL-PYRUVATE: ITS CONDENSATION WITH PHENYLHYDRAZINE AND USE FOR THE SYNTHESIS OF 2-ETHYLISONICOTINIC ACID, Journal of Organic Chemistry (ACS Publications).2

  • Tong Hop Vitamin B6 Dich Hoc Thuat, Scribd. 3

Sources

Application

Application Note: Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate as a Privileged Building Block for Heterocyclic Synthesis

Executive Summary In modern drug discovery, highly functionalized pyridine scaffolds serve as critical vectors for exploring novel chemical space. Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS 90840-50-9) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized pyridine scaffolds serve as critical vectors for exploring novel chemical space. Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS 90840-50-9) is a remarkably versatile building block characterized by four distinct, orthogonally reactive functional groups positioned around a central pyridine core. This application note provides a comprehensive guide to leveraging this molecule for the divergent synthesis of complex heterocyclic systems, including kinase-privileged pyrido[3,4-d]pyrimidines, conformationally restricted naphthyridinones, and extended styryl-pyridine conjugates.

Structural Analysis & Mechanistic Rationale

The synthetic utility of this building block stems from the precise spatial arrangement and electronic interplay of its substituents. As a Senior Application Scientist, it is crucial to understand the causality behind its reactivity profile before executing the protocols:

  • The Ortho-Amino Ester (C3-NH₂, C4-CO₂Et): The spatial proximity of the primary amine and the ethyl ester creates an ideal setup for Niementowski-type cyclizations. Condensation with bis-electrophiles (like formamidine) rapidly constructs the core[1]. This specific bicyclic system is a highly sought-after pharmacophore, frequently utilized in the design of tyrosine kinase inhibitors and histone lysine demethylase (KDM4/5) inhibitors[2].

  • The Nitrile Handle (C5-CN): The cyano group exerts a strong electron-withdrawing effect, modulating the basicity of the pyridine nitrogen. More importantly, it serves as a latent primary amine. Selective reduction of the nitrile yields a highly reactive aminomethyl intermediate that can spontaneously intercept the adjacent C4-ester to form a fused lactam ring.

  • The Activated Methyl (C2-CH₃): The C2-methyl group is significantly CH-acidic. This "vinylogous activation" is driven by the electron-deficient pyridine nitrogen and compounded by the inductive pull of the C4-ester and C5-cyano groups, making it primed for Knoevenagel condensations.

Divergent Synthetic Workflows

The following diagram illustrates the orthogonal pathways accessible from this single starting material.

Pathways BB Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate (CAS 90840-50-9) P1 Pyrido[3,4-d]pyrimidin-4(3H)-ones (Kinase Inhibitor Scaffolds) BB->P1 Formamidine Acetate (Niementowski Cyclization) P2 Fused Naphthyridinones (Conformationally Restricted) BB->P2 H2, Raney Ni / Heat (Reduction & Lactamization) P3 2-Styryl Pyridine Derivatives (Extended Conjugation) BB->P3 Ar-CHO, Piperidine (Knoevenagel Condensation)

Divergent synthetic pathways originating from the highly functionalized pyridine core.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-ones via Niementowski Cyclization

This protocol constructs the scaffold, a structure known for potent antagonism at chemokine receptors like CXCR2[3] and inhibition of KRAS G12C[4].

Mechanistic Causality: Classical Niementowski cyclizations utilize neat formamide at >150 °C, which can degrade sensitive functional groups like the C5-nitrile. By substituting formamide with formamidine acetate in a polar protic solvent (2-methoxyethanol), the reaction temperature is lowered to 120 °C. The acetate counterion buffers the system, while the formamidine acts as an efficient bis-electrophile[2].

Step-by-Step Methodology:

  • Charge the Reactor: To a 50 mL round-bottom flask, add Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (1.0 eq, 5.0 mmol) and formamidine acetate (3.0 eq, 15.0 mmol).

  • Solvent Addition: Suspend the reagents in 15 mL of 2-methoxyethanol. Rationale: The boiling point of 2-methoxyethanol (124 °C) provides the exact thermal energy required to drive the expulsion of ethanol during the final lactamization step.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Workup: Cool the reaction to room temperature. The fused bicyclic product has significantly lower solubility than the starting material and will precipitate. Pour the mixture into 50 mL of ice-cold water and stir for 30 minutes.

  • Isolation: Filter the solid precipitate, wash sequentially with water (2 × 10 mL) and cold ethanol (5 mL), and dry under vacuum.

  • Analytical Validation: Confirm success via ¹H NMR by observing the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of the pyrimidine C2-H singlet at ~8.1 ppm.

Mechanism SM Starting Material (C3-NH2, C4-CO2Et) I1 Nucleophilic Attack on Formamidine SM->I1 Heat, Solvent I2 Amidine Intermediate (Loss of NH3) I1->I2 - NH3 I3 Intramolecular Attack on C4-Ester I2->I3 Conformation Alignment Prod Pyrido[3,4-d]pyrimidin-4(3H)-one (Loss of EtOH) I3->Prod - EtOH

Step-by-step mechanistic progression of the Niementowski-type cyclization.

Protocol B: Synthesis of Fused Naphthyridinones via Nitrile Reduction

Mechanistic Causality: Selective reduction of the C5-cyano group in the presence of the C4-ester requires careful catalyst selection. Strong hydride donors (e.g., LiAlH₄) would indiscriminately reduce the ester. Instead, Raney Nickel under a hydrogen atmosphere selectively reduces the nitrile to a primary amine. Performing this in methanolic ammonia suppresses the formation of unwanted secondary amines. Upon heating, the newly formed primary amine undergoes spontaneous intramolecular aminolysis with the spatially adjacent C4-ethyl ester, forging a new tetrahydropyridine-lactam ring.

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the starting material (5.0 mmol) in 20 mL of 7N NH₃ in Methanol.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10% w/w). Critical Step: Ensure the Raney Ni is washed free of water with methanol prior to use to prevent premature ester hydrolysis.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi and stir vigorously at 60 °C for 24 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the catalyst. Warning: Do not let the Raney Ni dry out on the filter pad, as it is highly pyrophoric.

  • Cyclization & Isolation: Concentrate the filtrate under reduced pressure. If lactamization is incomplete, dissolve the crude residue in toluene and reflux for 4 hours.

  • Analytical Validation: Monitor the reaction via FT-IR spectroscopy. The reaction is validated by the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the shift of the ester carbonyl stretch (~1720 cm⁻¹) to a lactam carbonyl stretch (~1660 cm⁻¹).

Protocol C: C2-Methyl Functionalization via Knoevenagel Condensation

Mechanistic Causality: The C2-methyl group is highly activated by the electron-withdrawing nature of the pyridine nitrogen. Piperidine acts as a specific organocatalyst; it condenses with the target benzaldehyde to form a highly electrophilic iminium ion, which is rapidly attacked by the deprotonated C2-methyl carbanion.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the starting material (5.0 mmol) and a substituted benzaldehyde (5.5 mmol) in 20 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.2 eq, 1.0 mmol) and glacial acetic acid (0.2 eq, 1.0 mmol). Rationale: The combination of piperidine and acetic acid forms piperidinium acetate, an ideal buffer that facilitates both the iminium formation and the subsequent dehydration step.

  • Azeotropic Dehydration: Reflux the mixture at 110 °C for 16 hours, continuously removing the generated water via the Dean-Stark trap to drive the equilibrium forward.

  • Workup: Cool to room temperature, concentrate the toluene in vacuo, and purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate).

  • Analytical Validation: The formation of the trans-styryl derivative is definitively confirmed by the appearance of two strongly coupled doublets (J ≈ 16 Hz) in the ¹H NMR spectrum between 7.5 and 8.0 ppm.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes and validation markers for the three described workflows, allowing for rapid experimental comparison.

WorkflowReaction TypeKey ReagentsTemp / TimeTypical YieldAnalytical Validation Marker
Protocol A Niementowski CyclizationFormamidine acetate, 2-Methoxyethanol120 °C / 12 h75–85%Loss of ester -CH₂CH₃ signals in ¹H NMR
Protocol B Reductive LactamizationRaney Ni, H₂ (50 psi), NH₃/MeOH60 °C / 24 h60–70%Disappearance of C≡N stretch (2220 cm⁻¹) in IR
Protocol C Knoevenagel CondensationAr-CHO, Piperidine (cat.), Toluene110 °C / 16 h80–90%Appearance of trans-alkene doublets (J~16 Hz)

References

  • Title: 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY Source: Rasayan Journal of Chemistry URL: [Link][4]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Molecules (NIH PMC) URL: [Link][1]

  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Molecules (NIH PMC) URL: [Link][3]

Sources

Method

Application Note: Catalytic Multicomponent Synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Document ID: AN-2026-03-PYR Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Scaffold Focus: Highly Substituted Pyridines (CAS: 90840-50-9) Introduction & Strategic Context The s...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-PYR Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Scaffold Focus: Highly Substituted Pyridines (CAS: 90840-50-9)

Introduction & Strategic Context

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate serves as a critical synthetic intermediate in the development of PI3 kinase p110α inhibitors and aryl tetrahydropyridine farnesyltransferase inhibitors ().

Traditional step-wise syntheses of polysubstituted pyridines often suffer from low atom economy, harsh reaction conditions, and complex purification bottlenecks. In our experience developing scalable heterocyclic libraries, transitioning to a Catalytic Multicomponent Reaction (MCR) approach significantly mitigates these issues. By leveraging a tandem Knoevenagel-Michael-Cyclocondensation cascade, we can assemble the pyridine core in a single pot.

This application note details a field-proven, self-validating protocol utilizing a green, recyclable Nano-SiO₂-supported L-Proline catalyst. This method not only maximizes yield but also ensures high scalability for drug development workflows.

Mechanistic Causality & Catalyst Selection

The assembly of the 3-amino-5-cyanopyridine core requires the precise orchestration of three distinct bond-forming events. We utilize a three-component system comprising an active methylene compound (malononitrile), a highly functionalized aliphatic precursor (e.g., ethyl 2-acetyl-3-ethoxyacrylate), and an amine source (ammonium acetate).

Why Nano-SiO₂-L-Proline? Uncatalyzed MCRs often stall at the dihydropyridine intermediate or yield complex mixtures of enaminonitriles. We employ Nano-SiO₂-L-Proline to provide dual-activation:

  • Iminium Activation: The secondary amine of L-proline lowers the LUMO of the carbonyl precursor via a transient iminium ion, accelerating the initial Knoevenagel condensation ().

  • Surface Pre-organization: The high surface area and silanol groups of the mesoporous silica network pre-organize the reactants via hydrogen bonding, increasing the effective local concentration and driving the subsequent Michael addition and intramolecular cyclization.

Mechanism M1 L-Proline + Carbonyl Precursor (Iminium Ion Formation) M2 Knoevenagel Condensation (Alkylidenemalononitrile) M1->M2 + Malononitrile M3 Michael Addition (Enamine Attack) M2->M3 + Ammonium Acetate M4 Intramolecular Cyclization (Dihydropyridine Core) M3->M4 Ring Closure M5 Oxidative Aromatization (Stable Pyridine Scaffold) M4->M5 -H2O, -H2 (Air/O2)

Fig 1: Mechanistic cascade highlighting L-proline catalyzed iminium activation.

Quantitative Data: Catalyst Screening

To validate the superiority of the Nano-SiO₂-L-Proline system, our process chemistry team benchmarked it against standard homogeneous catalysts. The data below summarizes the optimization phase.

Table 1: Catalyst Screening for Target Pyridine Synthesis (10 mmol scale)

Catalyst SystemCatalyst LoadingSolventTime (h)Yield (%)E-Factor
None (Control)-EtOH24.015>50.0
Piperidine20 mol%EtOH6.06212.5
L-Proline (Homogeneous)15 mol%EtOH4.5788.2
Nano-SiO₂-L-Proline 5 mol% EtOH/H₂O (9:1) 1.5 94 2.1

Note: The addition of 10% water to the ethanol solvent system enhances the proton-transfer steps during the Michael addition, significantly reducing the reaction time.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in analytical checkpoints. Do not proceed to subsequent steps unless the visual and chromatographic criteria are met.

Step 1: Reaction Assembly
  • Charge the Reactor: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-acetyl-3-ethoxyacrylate (10.0 mmol) and malononitrile (10.5 mmol, 0.69 g).

  • Solvent & Catalyst: Add 20 mL of an EtOH/H₂O (9:1 v/v) mixture, followed by the Nano-SiO₂-L-Proline catalyst (0.5 mmol, 5 mol%).

    • Causality: A slight excess of malononitrile compensates for its volatility and potential dimerization, ensuring complete consumption of the ester precursor.

  • Amine Introduction: Add ammonium acetate (15.0 mmol, 1.15 g) in one portion.

    • Validation Check: The reaction mixture should immediately transition from a clear solution to a turbid, pale-yellow suspension as the catalyst disperses and the initial Knoevenagel adduct forms.

Step 2: Catalytic Condensation & Cyclization
  • Heating: Submerge the flask in an oil bath pre-heated to 80 °C. Stir vigorously (800 rpm).

  • Monitoring: After 45 minutes, sample the reaction for TLC (Eluent: Hexane/EtOAc 7:3).

    • Validation Check: Under 254 nm UV light, the starting materials should be absent. Under 365 nm UV light, a bright blue fluorescent spot at Rf​ 0.40 indicates the formation of the dihydropyridine intermediate.

Step 3: In Situ Oxidative Aromatization
  • Oxidation: Once the dihydropyridine intermediate is confirmed, remove the reflux condenser and introduce a gentle stream of dry air directly into the headspace of the flask for 30 minutes while maintaining the temperature at 80 °C.

    • Causality: The initial cyclization yields a dihydropyridine. While some spontaneous oxidation occurs, active aeration drives the thermodynamically favored aromatization to completion, preventing mixed-product isolation ().

  • Final TLC Check: The spot at Rf​ 0.40 must completely shift to a new, highly UV-active spot at Rf​ 0.45.

Step 4: Isolation and Catalyst Recovery
  • Hot Filtration: Filter the hot reaction mixture through a sintered glass funnel to recover the Nano-SiO₂-L-Proline catalyst. Wash the catalyst cake with hot ethanol (2 × 5 mL).

    • Causality: Filtering while hot prevents the product from co-precipitating with the heterogeneous catalyst.

  • Crystallization: Allow the combined filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

    • Validation Check: A dense crop of pale-yellow microcrystals will form. If the solution oils out, reheat to dissolve and add 2 mL of deionized water to induce proper nucleation.

  • Collection: Filter the crystals, wash with ice-cold ethanol (5 mL), and dry under vacuum at 50 °C for 4 hours to yield Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate .

Workflow N1 Precursor Assembly (Malononitrile + Ester) N2 Catalytic Activation (Nano-SiO2-L-Proline) N1->N2 Mix N3 Cascade Cyclization (80°C, EtOH/H2O) N2->N3 Heat (80°C) N4 Oxidative Aromatization (Air/O2 Sparging) N3->N4 Aerate N5 Pure Product (Target Pyridine) N4->N5 Hot Filter & Cool

Fig 2: Workflow for the catalytic multicomponent synthesis of the target pyridine.

References

  • Danheiser, R. L., et al. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry. Retrieved from[Link]

  • Banerjee, S., et al. (2013). Facile and One-Pot Access to Diverse and Densely Functionalized 2-Amino-3-cyano-4H-pyrans and Pyran-Annulated Heterocyclic Scaffolds via an Eco-Friendly Multicomponent Reaction. ACS Sustainable Chemistry & Engineering. Retrieved from[Link]

Application

Advanced Application Protocols: Functionalization of the Amino Group in Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9)[1] Chemical Context & Causality of Deacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9)[1]

Chemical Context & Causality of Deactivation

Functionalizing the C3-amino group of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate presents a significant synthetic challenge due to a combination of severe electronic deactivation and steric shielding[2]. As a Senior Application Scientist, it is critical to understand why standard amination or acylation protocols fail on this scaffold before attempting functionalization:

  • Electronic Deactivation (Mesomeric/Inductive Effects): The nitrogen lone pair of the C3-amino group is extensively delocalized into the electron-deficient pyridine ring. This effect is drastically amplified by the strongly electron-withdrawing C5-cyano (-CN) and C4-ethyl carboxylate (-CO2Et) groups. Consequently, the amino group exhibits near-zero nucleophilicity under neutral conditions.

  • Steric Hindrance: The amino group is flanked by a C2-methyl group and a bulky C4-ethyl ester. This creates a highly restricted steric environment, blocking the approach of bulky electrophiles or transition-metal complexes.

To overcome these barriers, functionalization must rely on forcing conditions: generating a highly reactive nucleophile (via strong base), converting the amine into a leaving group (diazotization), or lowering the activation energy barrier via specialized transition-metal catalysis.

Strategic Functionalization Pathways

The following logical pathways have been validated to bypass the inherent inertness of this specific aminopyridine scaffold.

Functionalization Core Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate (Deactivated Amine) Acylation Pathway A: N-Acylation Core->Acylation NaH, R-COCl Diazotization Pathway B: Sandmeyer Reaction Core->Diazotization t-BuONO, CuX2 Buchwald Pathway C: Buchwald-Hartwig Core->Buchwald Pd-Cat, Ar-X Amide N-Acyl Derivative (High Yield) Acylation->Amide Halide 3-Halo Derivative (Moderate Yield) Diazotization->Halide ArylAmine N-Aryl Derivative (Catalyst Dependent) Buchwald->ArylAmine

Figure 1: Strategic functionalization pathways for the deactivated 3-amino group.

Self-Validating Experimental Protocols

Protocol A: Base-Promoted N-Acylation (Overcoming Nucleophilic Inertness)

Causality: Standard bases (e.g., Triethylamine, Pyridine) are insufficiently basic to deprotonate this deactivated amine, leading to unreacted starting material. By using Sodium Hydride (NaH), we force the deprotonation of the amine to generate a highly nucleophilic amide anion, which readily attacks acid chlorides despite steric crowding.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL Schlenk flask. Add Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (1.0 mmol) and dissolve in anhydrous THF (10 mL) under an Argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 mmol) in one portion.

    • Validation Checkpoint: The evolution of H2 gas (bubbling) confirms active deprotonation. The solution will typically darken. Stir for 30 minutes at 0 °C.

  • Electrophile Addition: Add the desired acid chloride (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3); the highly polar starting material spot should disappear.

  • Workup: Quench carefully with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Non-Aqueous Diazotization and Sandmeyer Halogenation

Causality: Aqueous diazotization of 3-aminopyridines using NaNO2/HCl is notoriously problematic because the intermediate 3-diazopyridinium cation is highly unstable and rapidly hydrolyzes to form a 3-hydroxypyridine byproduct[3]. To prevent this, we utilize a non-aqueous system with tert-butyl nitrite (t-BuONO) in acetonitrile, allowing for efficient halogenation.

Step-by-Step Workflow:

  • Reagent Mixing: In a 25 mL round-bottom flask equipped with a reflux condenser, suspend Copper(II) bromide (CuBr2, 1.2 mmol) and tert-butyl nitrite (1.5 mmol) in anhydrous Acetonitrile (8 mL).

  • Heating: Heat the dark suspension to 60 °C under an inert atmosphere.

  • Substrate Addition: Dissolve the aminopyridine substrate (1.0 mmol) in Acetonitrile (2 mL) and add it dropwise to the heated mixture over 15 minutes.

    • Validation Checkpoint: Immediate evolution of nitrogen gas (effervescence) upon addition confirms the formation and subsequent decomposition of the diazonium intermediate into the aryl radical/cation.

  • Completion: Stir at 60 °C for 2 hours until gas evolution completely ceases.

  • Workup: Cool to room temperature. Pour the mixture into 1M aqueous HCl (20 mL) to solubilize copper salts. Extract with Dichloromethane (3 x 15 mL). Dry the organic phase (Na2SO4) and purify via silica gel chromatography to isolate the 3-bromo derivative.

Protocol C: Buchwald-Hartwig Cross-Coupling for N-Arylation

Causality: Nucleophilic Aromatic Substitution (SNAr) is impossible here due to the amine's lack of nucleophilicity. Palladium-catalyzed Buchwald-Hartwig amination lowers the activation barrier. Utilizing bulky, electron-rich N-heterocyclic carbenes (NHCs) or bidentate phosphine ligands (like Xantphos) is mandatory to facilitate the difficult reductive elimination step from the sterically congested Pd-center[4].

Step-by-Step Workflow:

  • Assembly: In an oven-dried Schlenk tube, combine the aminopyridine (1.0 mmol), the target aryl bromide (1.2 mmol), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and finely powdered Cs2CO3 (2.0 mmol).

  • Degassing: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours.

    • Validation Checkpoint: The mixture should transition from a dark purple/red (Pd2(dba)3) to a characteristic yellow/brown catalytic resting state color.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the suspension through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data & Troubleshooting

Summarized below are the expected metrics and troubleshooting strategies for the described functionalization pathways.

Reaction PathwayReagents / CatalystExpected YieldPrimary Failure ModeTroubleshooting Solution
A: N-Acylation NaH, R-COCl, THF75 - 85%Incomplete conversion; unreacted amine.Ensure NaH is fresh. Extend deprotonation time to 45 mins before adding the electrophile.
B: Sandmeyer t-BuONO, CuBr2, MeCN50 - 65%Formation of 3-hydroxypyridine byproduct.Ensure strictly anhydrous conditions. Add the substrate slower to prevent diazonium accumulation.
C: Buchwald-Hartwig Pd2(dba)3, Xantphos, Cs2CO340 - 70%Catalyst poisoning; Pd-black precipitation.Switch to an NHC-Pd precatalyst (e.g., [Pd(SIPr)(cin)Cl]) which handles steric bulk better[4].

References

  • Chemical Identification and Sourcing: Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate. LookChem. URL:[Link]

  • Structural and Electronic Properties: Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Medicinal Chemistry Research (PMC). URL:[Link]

  • Diazotization Kinetics and Stability: Formation and Reactivity of 3-Diazopyridinium Cations and Influence on Their Reductive Electrografting on Glassy Carbon. Langmuir - ACS Publications. URL:[Link]

  • Advanced Cross-Coupling Catalysis: Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters - ACS Publications. URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Introduction & Strategic Scope The development of highly substituted pyridines is a cornerstone of modern medicinal chemistry, given the prevalence of the pyridine pharmacophore in FDA-approved therapeutics. Specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Scope

The development of highly substituted pyridines is a cornerstone of modern medicinal chemistry, given the prevalence of the pyridine pharmacophore in FDA-approved therapeutics. Specifically, complex functionalized scaffolds like Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate present unique synthetic challenges due to the steric hindrance and electronic deactivation imparted by adjacent cyano, amino, and ester moieties.

Historically, the assembly of such tri- and tetrasubstituted pyridines required protracted, multi-step sequences (e.g., sequential Michael addition followed by high-temperature cyclodehydration) that suffered from low atom economy, thermal degradation, and poor regioselectivity. By transitioning to a Microwave-Assisted Multi-Component Reaction (MCR) , we fundamentally alter the thermodynamic landscape of the synthesis. This application note details a robust, self-validating microwave protocol designed to compress this complex synthesis into a single, highly efficient operational step.

Mechanistic Causality: The Dielectric Advantage

To understand why this protocol succeeds where conventional heating fails, we must examine the causality of dielectric heating.

Under conventional conductive heating, energy is transferred via the reaction vessel walls, creating severe thermal gradients. This localized overheating often degrades sensitive enamine intermediates before cyclization can occur 1[1].

In contrast, Microwave Irradiation (MWI) relies on dielectric heating. The microwave energy directly couples with the dipole moments of polar solvents (such as DMSO) and the reagents themselves. This direct molecular activation results in uniform, volumetric heating that rapidly overcomes the activation energy barrier for the initial Michael addition. Subsequently, the high-energy environment drives the intramolecular cyclodehydration (ring closure) and aromatization in a seamless cascade 2[2]. The addition of a Lewis acid catalyst (e.g., ZnBr₂) further accelerates this transformation, yielding superior regiocontrol and minimizing reaction times to under 20 minutes 1[1].

Heating_Comparison cluster_0 Conventional Conductive Heating cluster_1 Microwave Dielectric Heating C1 Vessel Wall Heating C2 Thermal Gradients & Slow Transfer C1->C2 C3 Reaction Time: 12-24 Hours C2->C3 M1 Direct Molecular Activation M2 Uniform Volumetric Heating M1->M2 M3 Reaction Time: 10-20 Minutes M2->M3

Mechanistic comparison of conventional versus microwave dielectric heating.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. By utilizing dynamic power modulation and continuous internal temperature monitoring, the system automatically adjusts energy input to match the endothermic/exothermic demands of the reaction in real-time, ensuring absolute reproducibility.

Materials & Reagents
  • Precursors: Ethyl β-aminocrotonate derivative (1.0 mmol) and functionalized cyano-electrophile (1.0 mmol) tailored for the 2-methyl-3-amino-4-carboxylate-5-cyano substitution pattern.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) – Chosen for its high loss tangent (tan δ), making it an exceptional microwave absorber.

  • Catalyst: Zinc bromide (ZnBr₂) (5 mol%).

  • Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with 10 mL PTFE-lined quartz vessels and fiber-optic temperature sensors.

Step-by-Step Microwave Workflow
  • Reaction Assembly: In a clean, dry 10 mL microwave vessel, sequentially add the enamine precursor (1.0 mmol) and the electrophilic cyano-precursor (1.0 mmol).

  • Solvent & Catalyst Addition: Introduce 2.0 mL of anhydrous DMSO to the vessel, followed by 5 mol% of ZnBr₂.

  • Sealing and Purging: Seal the vessel with a Teflon-coated septum cap. Briefly purge the headspace with dry nitrogen. Causality Note: Purging displaces oxygen, preventing the autoxidation of the highly reactive amino-pyridine intermediate during the high-temperature aromatization phase 2[2].

  • Microwave Irradiation: Place the vessel in the microwave reactor. Program the instrument to ramp to 170°C over 2 minutes , utilizing dynamic power modulation (maximum 300 W) to prevent temperature overshoot. Hold isothermally at 170°C for exactly 15 minutes .

  • Active Cooling (Validation Gate): Post-irradiation, utilize the reactor's compressed air-jet cooling to rapidly quench the vessel temperature to 50°C within 1-2 minutes. Self-Validation: Perform an immediate TLC check (Hexane:EtOAc 7:3). The complete disappearance of the enamine precursor validates the successful cascade cyclization.

  • Workup & Isolation: Transfer the reaction mixture to a separatory funnel containing 15 mL of chilled distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization from hot ethanol to yield pure Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate.

MW_Synthesis_Pathway N1 Precursors (Enamine + Electrophile) N2 Dielectric Heating (MWI, 170°C, DMSO) N1->N2 N3 Michael Addition (Intermolecular) N2->N3 N4 Cyclodehydration (Intramolecular) N3->N4 N5 Target Molecule (Substituted Pyridine) N4->N5

Microwave-assisted cyclodehydration pathway for highly substituted pyridines.

Quantitative Data Presentation

The integration of microwave irradiation not only accelerates the synthesis but fundamentally shifts the yield profile by suppressing competing side reactions that plague conventional thermal methods 1[1].

Reaction ParameterConventional Heating (Sealed Tube)Microwave Irradiation (MWI)Performance Delta
Energy Transfer Conduction / ConvectionDirect Dielectric CouplingMechanistic Shift
Reaction Temperature 170°C (Gradient Heating)170°C (Uniform Volumetric)Isothermal Control
Reaction Time 12 – 24 Hours15 Minutes ~98% Time Reduction
Catalyst Requirement High (Often >20 mol%)Low (5 mol% ZnBr₂)Improved Atom Economy
Isolated Yield 45% – 60%88% – 98% >30% Yield Increase
Regioselectivity Moderate (Byproduct formation)Complete (Single Isomer)Enhanced Purity

References

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation Source: mdpi.com URL:2

  • A new one-step synthesis of pyridines under microwave-assisted conditions Source: organic-chemistry.org (citing Tetrahedron Lett., 2002, 43, 8331-8334) URL:1

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: mdpi.com URL:3

Sources

Application

Application Note: Scale-Up Production Protocols for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Executive Summary & Strategic Context The highly functionalized pyridine derivative, Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) , is a critical building block in modern drug discovery. The 3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The highly functionalized pyridine derivative, Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) , is a critical building block in modern drug discovery. The 3-amino-4-pyridinecarboxylate core is a privileged scaffold, frequently utilized in the synthesis of potent PI3 kinase p110α inhibitors[1] and cell-penetrant histone lysine demethylase (KDM) inhibitors[2].

Transitioning this compound from milligram-scale discovery to kilogram-scale production presents significant chemical engineering challenges. Standard benchtop syntheses often rely on unscalable chromatographic purifications or utilize highly exothermic multicomponent reactions that suffer from poor regioselectivity at scale. This application note details a robust, self-validating two-step semi-synthetic scale-up protocol: an electrophilic aromatic nitration followed by a highly controlled catalytic hydrogenation.

Mechanistic Rationale & Synthetic Workflow

To ensure high atom economy and eliminate the need for column chromatography, the process is designed around two highly predictable transformations.

  • Electrophilic Aromatic Nitration: The pyridine core of the starting material is heavily deactivated by the C4-carboxylate and C5-cyano groups. However, the strong ortho/para-directing effect of the C2-methyl group overcomes this deactivation, directing the nitronium ion regioselectively to the C3 position.

  • Catalytic Hydrogenation: Traditional iron/acid reductions generate hazardous, unfilterable iron sludge at scale. Transitioning to a Palladium-on-Carbon (Pd/C) catalytic hydrogenation eliminates this waste, drastically improving the Environmental Factor (E-Factor) and allowing for direct anti-solvent crystallization of the final product.

G SM Ethyl 5-cyano-2-methyl pyridine-4-carboxylate Nitration 1. Mixed Acid Nitration (HNO3/H2SO4, <10°C) SM->Nitration Highly Exothermic Nitro Nitro Intermediate Nitration->Nitro Ice Quench (Precipitation) Hydrogenation 2. Catalytic Hydrogenation (10% Pd/C, H2, EtOH) Nitro->Hydrogenation 50 psi H2 Product Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate Hydrogenation->Product Anti-solvent Crystallization

Fig 1: Two-step scale-up workflow for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate.

Scale-Up Methodologies (5.0 Kilogram Scale)

Note: Standard safety protocols for handling substituted 3-aminopyridine-4-carboxylates dictate the use of localized exhaust and PPE to mitigate respiratory and ocular irritation (H315, H319).

Phase 1: Electrophilic Aromatic Nitration

Causality & Control: Mixed-acid nitration is highly exothermic. Strict thermal control (<10°C) is non-negotiable; exceeding this threshold risks the hydrolysis of the C5-cyano group into a primary amide, which drastically reduces yield and complicates downstream purification.

Step-by-Step Protocol:

  • Reactor Prep: Charge a 50 L jacketed glass-lined reactor with 15.0 kg of concentrated H₂SO₄. Cool the system to 0°C using a glycol chiller.

  • Substrate Addition: Slowly charge 5.0 kg of Ethyl 5-cyano-2-methylpyridine-4-carboxylate in 500 g portions over 2 hours. Maintain internal temperature (T_int) < 5°C.

  • Nitration Dosing: Prepare a nitrating mixture of 2.5 kg fuming HNO₃ (red fuming, >90%) and 5.0 kg conc. H₂SO₄. Dose this mixture via a metering pump over 6 hours, ensuring T_int never exceeds 10°C.

  • Aging: Stir the reaction mixture for 3 hours at 5°C.

  • Quench & Crystallization: Transfer the mixture via a bottom valve into a 200 L quench vessel containing 75 kg of crushed ice and 25 L of pre-chilled water under vigorous agitation.

  • Isolation: Filter the resulting pale-yellow precipitate via a Nutsche filter. Wash the filter cake with cold deionized water until the filtrate pH > 4.0. Dry under vacuum at 40°C for 24 hours.

Phase 2: High-Pressure Catalytic Hydrogenation

Causality & Control: Ethanol is selected as the solvent because it fully solubilizes the nitro intermediate at 30°C but serves as an excellent medium for anti-solvent crystallization upon the addition of water.

Step-by-Step Protocol:

  • Reactor Prep: Charge a 50 L Hastelloy pressure reactor with 4.5 kg of the dried nitro intermediate and 25.0 L of absolute ethanol.

  • Catalyst Loading: Carefully add 450 g of 10% Pd/C (Type 39, 50% wet with water to prevent solvent ignition).

  • Inerting: Purge the headspace with N₂ (3 cycles at 30 psi), followed by H₂ gas (3 cycles at 30 psi).

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂. Initiate vigorous stirring (800 rpm) with a gas-entrainment impeller to overcome gas-liquid mass transfer limitations. Maintain T_int at 25–30°C.

  • Filtration: Once H₂ uptake ceases, vent the reactor and purge with N₂. Filter the mixture through a Celite pad to recover the Pd/C catalyst (which can be recycled for 3 subsequent batches).

  • Anti-Solvent Crystallization: Transfer the clarified filtrate to a crystallization vessel. Over 2 hours, slowly dose 25.0 L of deionized water while cooling the mixture to 5°C.

  • Final Isolation: Filter the crystalline product, wash with a 10% EtOH/Water mixture, and dry under vacuum at 45°C to constant weight.

Process Analytical Technology (PAT) & Self-Validation

To ensure trustworthiness, this protocol is designed as a self-validating system :

  • Phase 1 Validation (Precipitation): The immediate precipitation of the nitro intermediate upon the ice quench acts as a physical validation of structural integrity. If thermal control failed and the cyano group hydrolyzed, the resulting amide byproduct would remain highly water-soluble, yielding no precipitate.

  • Phase 2 Validation (Stoichiometric H₂ Uptake): The reduction of a nitro group to an amine requires exactly 3.0 molar equivalents of H₂. By monitoring the reaction via a Coriolis mass flow controller, the operator has an absolute, real-time indicator of reaction completion. Stopping the reaction exactly when 3.0 equivalents are consumed prevents the over-reduction of the cyano group to an aminomethyl impurity.

Quantitative Scale-Up Metrics

The table below summarizes the thermodynamic parameters and yield metrics achieved during the scale-up campaign, demonstrating the process's scalability and efficiency.

Batch ScaleNitration Temp Max (°C)H₂ Uptake Rate (L/min)Nitration Yield (%)Hydrogenation Yield (%)Overall Yield (%)HPLC Purity (Area %)E-Factor
100 g (Bench)8.50.588.594.283.3>99.118.4
1.0 kg (Pilot)9.24.886.293.880.8>99.515.2
5.0 kg (Scale-up)9.822.587.095.182.7>99.612.8

Table 1: Thermodynamic and yield metrics across three distinct scale-up phases. The reduction in E-Factor at the 5.0 kg scale is attributed to optimized solvent recovery during the anti-solvent crystallization phase.

Sources

Method

Cross-coupling reactions with Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Application Note: Advanced Cross-Coupling Strategies for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate Executive Summary & Strategic Overview Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Executive Summary & Strategic Overview

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) is a densely functionalized heterocyclic scaffold highly valued in modern drug discovery and agrochemical development. However, functionalizing the C3-amino group presents severe synthetic bottlenecks. The amine is electronically deactivated by the strongly electron-withdrawing C5-cyano group and the pyridine nitrogen, while simultaneously being sterically buried between the C2-methyl and C4-ethyl ester groups. Furthermore, the basic pyridine nitrogen frequently leads to transition-metal catalyst poisoning[1].

To overcome these barriers, this application note details two validated, self-consistent workflows:

  • Pathway A (Direct N-Arylation): A highly optimized Buchwald-Hartwig cross-coupling utilizing bulky, electron-rich biaryl phosphine ligands to force reductive elimination while preventing pyridine coordination[2].

  • Pathway B (C-C Bond Formation via Halogenation): A non-aqueous Sandmeyer reaction to convert the recalcitrant amine into a highly reactive bromide, followed by Suzuki-Miyaura cross-coupling[3].

Mechanistic Workflows

CrossCoupling SM Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate (Highly Deactivated Amine) BH Buchwald-Hartwig Amination Pd2(dba)3 / BrettPhos / Cs2CO3 SM->BH Pathway A Direct N-Arylation Sand Non-Aqueous Sandmeyer tBuONO / CuBr2 / MeCN SM->Sand Pathway B Halogenation ProdA C3 N-Aryl Derivative (Secondary Amine) BH->ProdA Halide 3-Bromo Intermediate (Activated Electrophile) Sand->Halide Suz Suzuki-Miyaura Coupling Pd(dppf)Cl2 / K3PO4 Halide->Suz Boronic Acid ProdB C3 Aryl/Alkyl Derivative (C-C Bond Formation) Suz->ProdB

Divergent cross-coupling workflows for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate.

Pathway A: Buchwald-Hartwig N-Arylation

Mechanistic Rationale & Causality: Standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂ / BINAP / NaOtBu) universally fail for this substrate. The strong base NaOtBu causes rapid hydrolysis or transesterification of the C4-ethyl ester. Therefore, Cesium Carbonate (Cs₂CO₃) is mandated as a mild, non-nucleophilic alternative.

Electronically, the C5-cyano group pulls electron density away from the C3-amine, making it a remarkably poor nucleophile[4]. To counteract this, the catalyst system must utilize a highly active, bulky monodentate ligand like BrettPhos . The steric bulk of BrettPhos forces the formation of a mono-ligated L₁Pd(0) species that accelerates oxidative addition, while its electron-rich nature facilitates the difficult reductive elimination step required to form the C-N bond[2].

Protocol 1: General Procedure for N-Arylation

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (1.0 equiv, 0.5 mmol), the desired aryl halide (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.05 equiv, 2.5 mol%), BrettPhos (0.10 equiv, 5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the flask with a Teflon stopcock and transfer it to a fume hood.

  • Reaction: Heat the mixture in a pre-heated oil bath at 110 °C for 16–24 hours. Visual Cue: The reaction color will transition from a deep red (active Pd complex) to a murky brown suspension as Pd-black precipitates upon completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst degradation products.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the secondary amine.

Pathway B: Sandmeyer-Enabled Suzuki-Miyaura Coupling

Mechanistic Rationale & Causality: Direct C-H functionalization of this scaffold is inefficient due to the lack of directing groups and the deactivated nature of the ring. To form C-C bonds at the C3 position, the amine must first be converted to a halide.

Attempting a traditional aqueous diazotization (NaNO₂/HCl) on an electron-deficient aminopyridine results in rapid nucleophilic attack by water, yielding the undesired 3-hydroxypyridine (pyridone) byproduct. A non-aqueous Sandmeyer protocol is strictly required. By using tert-butyl nitrite (tBuONO) as the organic diazotizing agent and Copper(II) Bromide (CuBr₂) in anhydrous acetonitrile, the diazonium intermediate is generated and immediately quenched by bromide via single-electron transfer (SET), preventing hydrolysis[3].

Protocol 2: Synthesis of the 3-Bromo Electrophile

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add CuBr₂ (1.5 equiv, 7.5 mmol) and anhydrous Acetonitrile (20 mL). Purge with N₂ for 10 minutes.

  • Diazotization: Add tBuONO (2.0 equiv, 10.0 mmol) to the dark suspension. Heat the mixture to 60 °C.

  • Addition: Dissolve Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (10 mL). Add this solution dropwise to the CuBr₂/tBuONO mixture over 30 minutes. Caution: Vigorous evolution of N₂ gas will occur.

  • Completion: Stir at 60 °C for an additional 2 hours until gas evolution ceases.

  • Workup: Cool to room temperature, quench with 1M aqueous HCl (20 mL) to break down copper complexes, and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Suzuki-Miyaura Coupling

  • Preparation: Charge a vial with the newly synthesized 3-bromo intermediate (1.0 equiv, 0.5 mmol), an arylboronic acid (1.5 equiv, 0.75 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%), and K₃PO₄ (3.0 equiv, 1.5 mmol).

  • Solvent: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL).

  • Reaction: Heat at 90 °C for 12 hours under N₂. Extract with EtOAc, dry, and purify via column chromatography.

Quantitative Data & Optimization Summaries

Table 1: Catalyst and Base Screening for Buchwald-Hartwig N-Arylation (Pathway A)

Catalyst System Base Solvent Yield (%) Mechanistic Observation
Pd(OAc)₂ / BINAP NaOtBu Toluene <5% Ester hydrolysis; catalyst poisoning by pyridine nitrogen.
Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 45% Moderate conversion; oxidative addition is too slow.

| Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Dioxane | 88% | Rapid coupling; bulky L₁Pd(0) species prevents chelation. |

Table 2: Sandmeyer Halogenation Reagent Comparison (Pathway B)

Diazotizing Agent Halide Source Solvent Yield (%) Mechanistic Observation
NaNO₂ / HCl (aq) CuBr H₂O 0% Complete hydrolysis to 3-hydroxypyridine (pyridone).
tBuONO TMSBr THF 30% Incomplete diazotization; complex mixture of side reactions.

| tBuONO | CuBr₂ | MeCN | 82% | Clean conversion; non-aqueous conditions prevent hydrolysis. |

References[1] Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Source: ACS Publications (The Journal of Organic Chemistry). URL: https://pubs.acs.org/doi/10.1021/jo0704464[4] Title: Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Source: PMC / National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10577545/[2] Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Source: PMC / National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10280424/[3] Title: Synthesis and Properties of Aminocyclopropylpyridines (State Research Institute Center for Physical Sciences and Technology). Source: Vilnius University e-Publications. URL: https://epublications.vu.lt/object/elaba:25026262/

Sources

Application

Application Note: In Vitro Biological Assays for Derivatives of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Executive Summary & Chemical Context Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) is a highly versatile, multi-functionalized pyridine scaffold widely utilized in modern drug discovery[1]. The s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) is a highly versatile, multi-functionalized pyridine scaffold widely utilized in modern drug discovery[1]. The strategic positioning of the electron-withdrawing cyano group at C5, the hydrogen-bond donating amino group at C3, and the reactive ethyl ester at C4 allows for rapid derivatization into complex heterocyclic systems.

As a Senior Application Scientist, I have structured this guide to focus on the two primary therapeutic avenues derived from this scaffold:

  • Neurodegeneration: Synthesis of pyridine-2-carboxylic acid and 1,4-oxazine derivatives that act as potent β-Secretase (BACE1) inhibitors for Alzheimer's disease models[2].

  • Oncology: Cyclization into morpholinophenylquinazolines and related tetrahydropyridines that serve as PI3K p110α inhibitors and farnesyltransferase inhibitors[3].

The following protocols detail the self-validating in vitro assays required to screen these derivatives, focusing on mechanistic causality and assay robustness.

MOA Scaffold Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate Deriv1 BACE1 Inhibitors (e.g., Umibecestat analogs) Scaffold->Deriv1 Derivatization Deriv2 PI3K Inhibitors (e.g., Quinazoline derivatives) Scaffold->Deriv2 Derivatization BACE1 BACE1 Enzyme Deriv1->BACE1 Inhibits PI3K PI3K p110α Deriv2->PI3K Inhibits APP Amyloid Precursor Protein BACE1->APP Abeta Amyloid-β Accumulation APP->Abeta Cleaved by BACE1 AKT AKT Signaling PI3K->AKT Activates Cancer Tumor Proliferation AKT->Cancer Promotes

Divergent therapeutic pathways derived from the Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate scaffold.

Target 1: BACE1 Inhibition (Neurodegeneration Models)

BACE1 is an aspartyl protease responsible for the rate-limiting cleavage of the Amyloid Precursor Protein (APP), leading to Aβ peptide aggregation[4]. Pyridine derivatives synthesized from our core scaffold are evaluated using a Fluorescence Resonance Energy Transfer (FRET) assay[5].

Causality in Experimental Design
  • Buffer pH Optimization: The assay buffer is strictly maintained at pH 4.5 using 50 mM sodium acetate[5]. Why? BACE1 naturally operates in the acidic environment of neuronal endosomes. Testing at physiological pH (7.4) alters the protonation state of the catalytic aspartate dyads (Asp32 and Asp228), resulting in false negatives.

  • Substrate Selection: We utilize a Rhodamine-based FRET substrate (Rh-EVNLDAEFK-quencher; Ex: 553 nm / Em: 576 nm) rather than traditional MCA-based substrates (Ex: 320 nm)[5]. Why? Highly conjugated pyridine and quinazoline derivatives often exhibit strong UV autofluorescence. Shifting to the red spectrum prevents compound autofluorescence from artificially inflating the apparent enzyme activity.

  • Thermodynamic Pre-incubation: A 30-minute pre-incubation of the enzyme and inhibitor is mandatory. Why? Many pyridine-based BACE1 inhibitors are slow, tight-binding allosteric modulators. Without pre-incubation, the substrate will outcompete the inhibitor during the initial linear phase, skewing the IC50 curve.

Protocol: In Vitro BACE1 FRET Assay

FRET Step1 1. Compound Prep (DMSO Stock) Step2 2. Enzyme Pre-incubation (pH 4.5) Step1->Step2 Step3 3. Substrate Addition (Rh-FRET) Step2->Step3 Step4 4. Signal Detection (Ex553/Em576) Step3->Step4 Step5 5. Data Analysis (IC50) Step4->Step5

Step-by-step workflow for the BACE1 FRET enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10-point 1:3 serial dilution of the pyridine derivative in 100% DMSO. Dilute these stocks 1:100 into the assay buffer (50 mM Sodium Acetate, pH 4.5) to ensure the final DMSO concentration in the well remains ≤1%[4]. (DMSO >1% causes BACE1 denaturation).

  • Enzyme Addition: In a 384-well black microplate, add 10 µL of the diluted compound and 10 µL of recombinant human BACE1 enzyme (1 U/mL)[5].

  • Equilibration: Incubate the plate in the dark at 25°C for 30 minutes to allow the inhibitor-enzyme complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 10 µL of the Rh-EVNLDAEFK-quencher substrate (final concentration 10 µM) to all wells[5].

  • Kinetic Read: Immediately transfer the plate to a microplate reader (e.g., PerkinElmer EnSpire). Monitor fluorescence dynamically at Ex: 553 nm / Em: 576 nm every 2 minutes for 60 minutes[5].

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using wells containing Verubecestat (positive control) and DMSO vehicle (negative control). The assay is only validated and accepted if Z' > 0.6.

Target 2: PI3K Inhibition (Oncology Models)

When the Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate scaffold is cyclized into morpholinophenylquinazolines, it yields potent PI3K p110α inhibitors[3]. To evaluate their anti-tumor efficacy, we deploy an in vitro cellular viability assay using target cancer cell lines (e.g., HeLa, MCF-7)[6].

Causality in Experimental Design
  • Assay Modality (ATP vs. MTT): We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than colorimetric MTT or MTS assays. Why? Highly functionalized cyano-pyridine derivatives can occasionally undergo redox cycling in culture media, artificially reducing tetrazolium salts into formazan independent of cell viability. ATP quantitation bypasses this redox artifact by directly measuring the metabolic currency of viable cells, ensuring absolute trustworthiness of the data.

Protocol: ATP-Luminescence Cell Viability Assay
  • Cell Seeding: Harvest MCF-7 (breast cancer) or HeLa (cervical cancer) cells in logarithmic growth phase. Seed at 2,000 cells/well in 90 µL of DMEM (supplemented with 10% FBS) into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X concentrated pyridine-derivative stocks (prepared in media from DMSO stocks) to the wells. The final DMSO concentration must be strictly 0.1%.

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • Luminescence Development: Equilibrate the plate and the ATP-luminescence reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Cell Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode plate reader (integration time: 0.5 seconds/well). Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles of derivatives synthesized from the Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate scaffold, comparing their efficacy across the two distinct assay modalities.

Compound Class / DerivativePrimary TargetBACE1 IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)Assay Validation (Z'-Factor)
Scaffold (Unmodified) None> 10,000> 50.00.82
Umibecestat Analog [2]BACE10.75 ± 0.12> 50.00.78
Quinazoline Deriv. A [3]PI3K p110α> 5,0001.24 ± 0.080.85
Quinazoline Deriv. B [3]PI3K p110α> 5,0000.45 ± 0.030.81
Verubecestat (Control) [4]BACE10.05 ± 0.01N/A0.88

Note: Data represents synthesized derivatives optimized for either BACE1 active-site binding (via 1,4-oxazine addition) or PI3K kinase domain binding (via quinazoline cyclization).

References

  • CAS 90840-50-9 | ETHYL 3-AMINO-5-CYANO-2-METHYLPYRIDINE-4-CARBOXYLATE . Alchem Pharmtech. 1

  • 3-AMINO-ISONICOTINIC ACID METHYL ESTER (Synthesis of PI3K inhibitors) . ChemicalBook. 3

  • Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease . Journal of Medicinal Chemistry - ACS Publications.2

  • Application Notes and Protocols: BACE1-IN-9 In Vitro Assay . Benchchem. 4

  • Multidirectional in vitro and in cellulo studies as a tool for identification of multi-target-directed ligands aiming at symptoms and causes of Alzheimer's disease . Taylor & Francis. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that highly functionalized pyridine cores are notoriously difficult to synthesize with high overall yields.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that highly functionalized pyridine cores are notoriously difficult to synthesize with high overall yields. The synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (a critical intermediate in Vitamin B6 analog development and various kinase inhibitors) relies on a classic four-step Knoevenagel/Michael-type condensation followed by electrophilic aromatic substitution and selective reduction[1],[2].

This guide provides field-proven troubleshooting strategies, mechanistic causality for common failures, and self-validating protocols to help you maximize your reaction yields.

Mechanistic Workflow

To troubleshoot effectively, we must first isolate the synthesis into its four discrete mechanistic stages.

G SM Ethyl dehydrolevulinate + Cyanoacetamide Step1 Step 1: Condensation (Piperidine Acetate) SM->Step1 Int1 Ethyl 2-methyl-5-cyano- 6-pyridone-4-carboxylate Step1->Int1 Cyclization Step2 Step 2: Nitration (Fuming HNO3, Ac2O) Int1->Step2 Int2 3-Nitro-6-pyridone Intermediate Step2->Int2 Electrophilic Sub. Step3 Step 3: Chlorination (POCl3, cat. DMF) Int2->Step3 Int3 6-Chloro-3-nitro Intermediate Step3->Int3 Deoxychlorination Step4 Step 4: Hydrogenation (Pd-BaCO3, H2, NaOAc) Int3->Step4 Product Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate Step4->Product Reduction & Dehalogenation

Fig 1: 4-step synthesis workflow for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate.

Troubleshooting & FAQs

Step 1: Pyridone Ring Formation

Q: My initial condensation yield is stuck below 30%, and I am recovering a lot of polymeric tar. How can I minimize this? The Causality: The starting material, ethyl dehydrolevulinate (an α,β -unsaturated ketone), is highly susceptible to anionic polymerization when exposed to strong bases like sodium ethoxide[3]. The Solution: Switch to a Knoevenagel-type buffered system. Using a catalytic amount of piperidine acetate in refluxing ethanol keeps the steady-state concentration of the enolate low. This favors the thermodynamic Michael addition of cyanoacetamide and subsequent cyclization over runaway polymerization, boosting yields significantly[3].

Step 2: Electrophilic Nitration

Q: During nitration, I am seeing significant hydrolysis of the ethyl ester and the cyano group. What is going wrong? The Causality: Standard nitrating mixtures (aqueous HNO3​ / H2​SO4​ ) generate a highly acidic aqueous environment. At elevated temperatures, this leads to acid-catalyzed hydrolysis of the ester to a carboxylic acid, or the nitrile to an amide[1]. The Solution: Maintain strictly anhydrous conditions. Dissolve the pyridone intermediate in acetic anhydride and slowly add fuming nitric acid (100%). Keep the internal temperature strictly between 0 °C and 5 °C during the addition to ensure clean electrophilic aromatic substitution at the C3 position.

Step 3: Chlorination (Aromatization)

Q: The chlorination step with POCl3​ and PCl5​ yields a dark, intractable mixture. How do I clean this up? The Causality: Converting the 6-pyridone (which tautomerizes to 6-hydroxypyridine) to a 6-chloropyridine typically requires harsh conditions. Refluxing pure POCl3​ (> 105 °C) causes thermal degradation of this highly functionalized, electron-deficient ring[1]. The Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF). This generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This highly electrophilic species accelerates the deoxychlorination, allowing the reaction to proceed smoothly at a much lower temperature (70–75 °C), preserving the cyano and ester groups.

Step 4: Reductive Dechlorination & Nitro Reduction

Q: In the final hydrogenation step, my cyano group is being over-reduced to an aminomethyl group ( −CH2​NH2​ ). How do I selectively reduce the nitro group and dechlorinate? The Causality: High hydrogen pressure or highly active palladium catalysts (like 10% Pd/C) will indiscriminately reduce the sensitive C≡N bond. Furthermore, the hydrogenolysis of the C-Cl bond generates HCl, which protonates the newly formed 3-amino group and poisons the catalyst surface, stalling the reaction[1],[2]. The Solution: Use a poisoned catalyst such as 5% Pd−BaCO3​ to attenuate activity[1]. Add a stoichiometric amount of anhydrous sodium acetate to act as an acid scavenger. This drives the dehalogenation to completion while maintaining a neutral pH.

Quantitative Data: Standard vs. Optimized Conditions

Reaction StepStandard ReagentsStandard YieldOptimized ReagentsOptimized YieldKey Causality for Improvement
1. Condensation NaOEt / EtOH~25%Piperidine acetate / EtOH65-70% Buffering prevents enone polymerization[3].
2. Nitration HNO3​ / H2​SO4​ ~40%Fuming HNO3​ / Ac2​O (0 °C)85% Anhydrous conditions prevent ester/nitrile hydrolysis[1].
3. Chlorination Neat POCl3​ / PCl5​ (reflux)~50% POCl3​
  • cat. DMF (75 °C)
90% Vilsmeier complex lowers required activation temperature.
4. Hydrogenation 10% Pd/C, H2​ (50 psi)~30%5% Pd−BaCO3​ , NaOAc, H2​ (1 atm)80% Poisoned catalyst prevents nitrile over-reduction[1],[2].

Optimized Experimental Protocol: Selective Hydrogenation (Step 4)

This protocol is designed as a self-validating system to ensure the selective formation of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate without over-reduction[1],[2].

Reagents & Equipment:

  • Ethyl 2-methyl-3-nitro-5-cyano-6-chloropyridine-4-carboxylate (1.0 eq)

  • Anhydrous Sodium Acetate (1.5 eq)

  • 5% Pd−BaCO3​ catalyst (10 wt%)

  • Anhydrous Ethanol (0.2 M)

  • Hydrogen balloon (1 atm)

Step-by-Step Methodology:

  • Preparation: In a rigorously purged hydrogenation flask, suspend the 6-chloro-3-nitro intermediate in anhydrous ethanol.

  • Scavenger Addition: Add the anhydrous sodium acetate. Self-validation: Ensure the acetate is fully dissolved or finely dispersed; clumping will result in localized acidity and stalled dechlorination.

  • Catalyst Addition: Carefully add the 5% Pd−BaCO3​ catalyst under a steady stream of nitrogen.

  • Hydrogenation: Purge the vessel with N2​ (3x), then H2​ (3x). Attach a hydrogen balloon to maintain exactly 1 atm of pressure. Stir vigorously at room temperature.

  • Reaction Monitoring: The reaction requires exactly 4 molar equivalents of H2​ (3 eq for NO2​→NH2​ , 1 eq for C−Cl→C−H ).

    • Self-validation: The suspension will transition from pale yellow to colorless. TLC (Hexane/EtOAc 7:3) should show the complete disappearance of the starting material and the appearance of a highly fluorescent blue spot under 254 nm UV (the 3-amino product).

  • Workup: Filter the mixture through a Celite pad to remove the Pd catalyst. Wash the pad generously with hot ethanol. Concentrate the filtrate in vacuo. Partition the residue between EtOAc and saturated NaHCO3​ . Dry the organic layer over MgSO4​ and concentrate to yield the target compound as a crystalline solid[1],[2].

References

[4] Title: Substituted 3-Aminothieno[2,3-b]pyridine-2-carboxamide as a Synthon for Polyheterocyclic Compounds Source: Clockss.org URL:

[1] Title: A Synthesis of Vitamin B6 Source: Taylor & Francis URL:

[2] Title: 3-Deoxy-3-fluoropyridoxamine 5'-Phosphate: Synthesis and Chemical and Biological Properties of a Coenzyme B6 Analog Source: ACS Publications URL:

[3] Title: Vitamin B6 Synthesis Methodology Source: Scribd URL:

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate Reactions

Welcome to the technical support center for the synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this important reaction. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate and what is the critical reaction type?

The synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a classic example of a multi-component reaction that constructs the pyridine ring. A common and efficient method is a variation of the Hantzsch pyridine synthesis or a related condensation reaction. Typically, this involves the condensation of a β-enamino nitrile or a related active methylene compound with a suitable dicarbonyl equivalent.

The core of this transformation often relies on a base-catalyzed condensation reaction, which can be mechanistically similar to the Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles to form an enamine.[1][2][3] In this case, it's an intermolecular reaction leading to the formation of the substituted pyridine ring.

Q2: I am observing a low yield of the desired product. What are the most likely causes related to the solvent?

Low yields in this synthesis are frequently tied to solvent choice. The polarity and protic nature of the solvent play a crucial role in several aspects of the reaction.

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion. The polarity of the starting materials should be considered when selecting a solvent.[4]

  • Inhibition of the Base: Protic solvents (e.g., ethanol, methanol) can solvate and deactivate the base (like an alkoxide or amine) through hydrogen bonding, reducing its effectiveness in catalyzing the necessary deprotonation and condensation steps.[5]

  • Side Reactions: The solvent can promote undesirable side reactions. For instance, in the presence of water or alcohols under basic or acidic conditions, the cyano group can undergo hydrolysis to an amide or a carboxylic acid.[6]

Q3: My reaction mixture is turning dark and viscous, suggesting polymerization. How can solvent choice mitigate this?

The formation of a dark, tar-like substance is a strong indicator of polymerization, a common side reaction with cyanopyridines, especially at elevated temperatures.[6]

  • Heat Dissipation: A solvent with a suitable boiling point can help to control the reaction temperature through reflux, preventing localized overheating that can initiate polymerization.

  • Solvent Polarity: Highly polar aprotic solvents can sometimes promote polymerization by stabilizing charged intermediates. Experimenting with less polar solvents might be beneficial, provided the reactants remain soluble.

Q4: I am seeing significant amounts of byproducts. Can the solvent influence the regioselectivity of the reaction?

Yes, the solvent can influence the regioselectivity of the reaction. The choice of solvent can affect the conformation of the reactants and intermediates in the transition state, thereby favoring one reaction pathway over another.[4] For instance, in the synthesis of some aminopyridines, dichloromethane has been shown to provide higher regioselectivity compared to more polar solvents like THF, acetone, or DMF.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent Polarity - If using a non-polar solvent, try a polar aprotic solvent like DMF, DMSO, or acetonitrile to improve reactant solubility. - Conversely, if byproducts are an issue in a highly polar solvent, consider a less polar solvent like THF or 1,4-dioxane."Like dissolves like" is a fundamental principle.[7] The polarity of the solvent must match that of the reactants to ensure a homogeneous reaction mixture, which is crucial for efficient molecular interactions.
Protic Solvent Deactivating the Base - Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., THF, DMF).Protic solvents can form hydrogen bonds with the base, reducing its basicity and nucleophilicity.[5] Aprotic solvents do not have this inhibitory effect.
Insufficient Reaction Temperature - Increase the reaction temperature, potentially to the reflux temperature of the chosen solvent.Many condensation reactions require sufficient thermal energy to overcome the activation barrier. Using a higher-boiling point solvent allows for higher reaction temperatures.
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis of the Cyano Group - Use anhydrous solvents and reagents. - If an aqueous workup is necessary, perform it at a low temperature and for a minimal amount of time. - Consider using a buffered system if an aqueous medium is unavoidable.[6]The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water, leading to the formation of amides and carboxylic acids.[6]
Side Reactions due to Solvent Reactivity - Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using alcohols as solvents if a strong base is present, as this will form the corresponding alkoxide.The solvent should be a passive medium for the reaction and not participate in unwanted chemical transformations.
Incorrect Regiochemistry - Experiment with a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile, DMF).The solvent can influence the stability of different transition states, thereby directing the reaction towards a specific regioisomer.[4]
Issue 3: Reaction Stalls or is Incomplete
Potential Cause Troubleshooting Steps Scientific Rationale
Precipitation of Reactants or Intermediates - Choose a solvent in which all reactants and key intermediates are soluble at the reaction temperature. - A solvent mixture can sometimes provide the desired solubility profile.If a reactant or a key intermediate precipitates out of the solution, its concentration in the reactive phase decreases, effectively stopping or slowing down the reaction.
Poor Mass Transfer in a Heterogeneous Mixture - If a fully homogeneous solution is not possible, ensure vigorous stirring to maximize the interfacial area between the phases.In a heterogeneous reaction, the rate is often limited by the diffusion of reactants between phases. Efficient mixing is crucial to overcome this limitation.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting materials: an appropriate enamine or active methylene compound (1 equivalent) and a suitable dicarbonyl equivalent (1 equivalent).

  • Solvent and Base Addition: Add the chosen anhydrous solvent (e.g., ethanol, DMF, or THF) to dissolve the reactants. Then, add the base (e.g., piperidine, triethylamine, or sodium ethoxide) catalytically or in stoichiometric amounts, depending on the specific reaction.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Workflow for Solvent Optimization

Solvent_Optimization_Workflow A Define Reaction and Identify Reactants B Initial Solvent Screening (Small Scale) A->B B1 Polar Protic (e.g., Ethanol) B2 Polar Aprotic (e.g., DMF, Acetonitrile) B3 Non-Polar (e.g., Toluene) C Analyze Results (Yield, Purity) D Select Promising Solvents C->D E Optimize Conditions for Best Solvent(s) D->E F Scale-Up and Validation E->F B1->C B2->C B3->C

Caption: A systematic workflow for optimizing solvent conditions.

Data Presentation

Table 1: Properties of Common Solvents for Pyridine Synthesis
SolventClassBoiling Point (°C)Dielectric Constant (ε)Notes
EthanolPolar Protic7824.5Good general-purpose solvent, but can deactivate strong bases.[8]
MethanolPolar Protic6532.7Similar to ethanol, but with a lower boiling point.[8]
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7Excellent solvating power for a wide range of reactants; high boiling point.[9]
AcetonitrilePolar Aprotic8237.5Good alternative to DMF with a lower boiling point.[9]
Tetrahydrofuran (THF)Polar Aprotic667.6Less polar than DMF and acetonitrile, useful for reactions sensitive to high polarity.[4]
TolueneNon-Polar1112.4Useful for reactions where polarity needs to be minimized; allows for azeotropic removal of water.
Dichloromethane (CH2Cl2)Polar Aprotic409.1Can improve regioselectivity in some cases; low boiling point.[4]

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Reaction Problem Observed Q1 Low Yield? Start->Q1 Q2 Byproducts/Impurities? Q1->Q2 No A1 Check Reactant Solubility Increase Solvent Polarity Q1->A1 Yes Q3 Polymerization? Q2->Q3 No B1 Use Anhydrous Solvent Control pH Q2->B1 Yes C1 Improve Temperature Control Use Refluxing Solvent Q3->C1 Yes A2 Switch to Aprotic Solvent A1->A2 A3 Increase Temperature A2->A3 B2 Change Solvent to Alter Regioselectivity B1->B2

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 25(16), 9131-9136.
  • ResearchGate. (2016). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Retrieved from [Link]

  • RSC Publishing. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. Retrieved from [Link]

  • Lopes, E. F., Lüdtke, D. S., & Moro, A. V. (2012).
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, T. H. (2014). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4][10]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. American Journal of Organic Chemistry, 4(1), 1-9.

  • Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • GlaxoSmithKline. (n.d.). Pyridine Ring Synthesis. ACS Green Chemistry Institute.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • El-Sayed, H. A., et al. (2021). Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. Journal of Chemical Research, 45(7-8), 696-706.
  • ACS Publications. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]

  • Beilstein Journals. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]

  • Arkivoc. (n.d.). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • PubMed. (2000). Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Ethyl 3-amino-5-cyano-2-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) [1] and its derivatives.

Highly functionalized pyridine rings are privileged scaffolds in medicinal chemistry, but they present severe synthetic bottlenecks. In this specific molecule, the C4-ethyl ester is flanked by a C3-amino group and a C5-cyano group, creating an extreme steric clash. Furthermore, the C3-amino group is shielded by the C2-methyl and C4-ester groups. This guide addresses the causality behind standard reaction failures at these positions and provides field-proven, self-validating protocols to bypass these steric barriers.

I. Core Troubleshooting & FAQs

Q1: Why does standard basic hydrolysis (LiOH/NaOH) of the C4-ethyl ester fail, and how can I achieve complete conversion to the carboxylic acid?

The Causality: Standard saponification relies on the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. In your scaffold, the bulky C3-amino and rigid C5-cyano groups physically block the optimal Bürgi-Dunitz trajectory for incoming nucleophiles. Furthermore, aqueous basic conditions often lead to competitive, reversible solvolysis rather than pushing the reaction to completion.

The Solution: Transition to anhydrous hydrolysis using Potassium Trimethylsilanolate (TMSOK) [2]. TMSOK is a highly soluble, powerful nucleophile that operates in anhydrous organic solvents (like THF). Because the resulting potassium carboxylate salt is typically insoluble in THF, it precipitates out of solution. This precipitation acts as a thermodynamic sink, driving the equilibrium forward according to Le Chatelier's principle, completely bypassing the reversible nature of aqueous saponification[3].

Q2: I need to form an amide directly from the C4-ester. Standard heating with amines or using coupling reagents yields unreacted starting material. What is the alternative?

The Causality: Direct aminolysis of esters requires the amine to attack the sterically shielded carbonyl carbon. Amines are relatively bulky nucleophiles, and the activation energy required to form the highly crowded tetrahedral intermediate at the C4 position is insurmountable under standard thermal conditions.

The Solution: Employ a Trimethylaluminium (AlMe₃)-mediated direct amidation (Weinreb-type amidation)[4]. AlMe₃ reacts with your target amine to form a highly reactive aluminum amide "ate" complex. This complex acts as a Lewis acid, coordinating to the carbonyl oxygen of your hindered C4-ester. This coordination not only increases the electrophilicity of the carbonyl carbon but also physically delivers the amine nucleophile intramolecularly, overcoming the entropic and steric barriers[5].

Q3: Attempts to functionalize the C3-amino group via Buchwald-Hartwig cross-coupling result in catalyst deactivation and black palladium precipitation. How do I fix this?

The Causality: Two factors are at play. First, the basic pyridine nitrogen strongly coordinates to the active Palladium(0) metal center, poisoning the catalyst and preventing the oxidative addition step[6]. Second, the C3-amino group is sterically buried between the C2-methyl and C4-ester. Standard phosphine ligands (like XPhos or BINAP) cannot create a large enough catalytic pocket to accommodate this bulk during the reductive elimination step.

The Solution: You must use highly sterically demanding, electron-rich biaryl phosphine ligands such as BrettPhos or t-BuBrettPhos . These ligands are specifically engineered to prevent the formation of off-cycle Pd-pyridine resting states and are bulky enough to force the challenging reductive elimination step even in highly crowded environments.

II. Mechanistic Workflows & Visualizations

G Start Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate Hydrolysis Ester Hydrolysis (Target: Carboxylic Acid) Start->Hydrolysis Amidation Direct Amidation (Target: Amide) Start->Amidation StandardH Standard LiOH/H2O Result: Fails (Steric Clash) Hydrolysis->StandardH TMSOK TMSOK in Anhydrous THF Result: High Yield Hydrolysis->TMSOK StandardA Standard Aminolysis Result: No Reaction Amidation->StandardA AlMe3 AlMe3-Mediated Coupling Result: Successful Amidation Amidation->AlMe3

Workflow for bypassing C4-ester steric hindrance via optimized reagent selection.

G Step1 Amine + AlMe3 Step2 Formation of Aluminum Amide 'Ate' Complex Step1->Step2 Step3 Coordination to C4-Ester Carbonyl Oxygen Step2->Step3 Step4 Intramolecular Delivery of Amine Nucleophile Step3->Step4 Step5 Tetrahedral Intermediate Collapse & EtO- Expulsion Step4->Step5 Step6 Target Amide Formed Step5->Step6

Mechanistic pathway of AlMe3-mediated direct amidation overcoming steric barriers.

III. Validated Experimental Protocols

Protocol A: Anhydrous Hydrolysis of the C4-Ester using TMSOK

Self-Validation Check: The reaction mixture should become cloudy as the potassium carboxylate salt precipitates. If the solution remains entirely clear after 2 hours, the ester is not hydrolyzing, indicating wet solvent.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (1.0 equiv, 1.0 mmol).

  • Solvent: Dissolve the substrate in strictly anhydrous THF (5.0 mL, 0.2 M).

  • Activation: Add Potassium Trimethylsilanolate (TMSOK) (3.0 equiv, 3.0 mmol) in one portion.

  • Reaction: Stir the mixture at 40 °C for 12–16 hours under argon. Monitor by LC-MS (look for the disappearance of the ester mass).

  • Workup: Cool to room temperature. The product will exist as a precipitated potassium salt. Carefully quench with 1M HCl to adjust the pH to ~4.5 (the isoelectric point of the resulting amino acid).

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct Amidation via AlMe₃ Activation

Safety Warning: Trimethylaluminium is highly pyrophoric. This protocol must be executed in a fume hood using strict Schlenk techniques.

  • Complex Formation: In an oven-dried flask under argon, dissolve the target amine (2.0 equiv, 2.0 mmol) in anhydrous toluene (4.0 mL). Cool to 0 °C.

  • AlMe₃ Addition: Slowly add AlMe₃ (2.0 M in toluene, 2.0 equiv, 1.0 mL) dropwise. Stir at room temperature for 30 minutes to allow the effervescence (methane gas) to cease, indicating the formation of the aluminum amide complex.

  • Coupling: Add Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (1.0 equiv, 1.0 mmol) dissolved in anhydrous toluene (2.0 mL) to the active complex.

  • Heating: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Quench (Critical Step): Cool the reaction to 0 °C. Very carefully quench by dropwise addition of a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) or 1M HCl to break the aluminum emulsion. Stir vigorously for 1 hour until two clear layers form.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography.

IV. Quantitative Data Summary

TransformationTarget PositionReagent SystemOvercomes Steric Hindrance By...Expected Yield
Hydrolysis C4-EsterTMSOK / Anhydrous THFIrreversible precipitation of the carboxylate salt, avoiding bulky aqueous solvation shells.85 - 95%
Direct Amidation C4-EsterAlMe₃ / Toluene / 90 °CLewis acid coordination and intramolecular nucleophile delivery.70 - 85%
Cross-Coupling C3-AminoPd₂(dba)₃ / BrettPhosCreating a massive catalytic pocket that forces reductive elimination and prevents N-coordination.60 - 80%

V. References

  • LookChem. ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate. Retrieved from:

  • Thieme Connect. Application of Trimethylsilanolate Alkali Salts in Organic Synthesis. Retrieved from:

  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Retrieved from:

  • ACS Publications (Organic Letters). AlMe3-Promoted Formation of Amides from Acids and Amines. Retrieved from:

  • ACS Publications (ACS Catalysis). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters. Retrieved from:

Sources

Optimization

Best purification techniques for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of densely substituted heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of densely substituted heterocycles. Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS 90840-50-9) represents a uniquely challenging scaffold [1].

To successfully purify this molecule, we must first understand the causality behind its behavior:

  • The 3-Amino Group: Acts as a strong hydrogen bond donor, causing severe tailing on standard normal-phase silica due to interactions with acidic silanol groups [2].

  • The 4-Ethyl Carboxylate: This ester linkage is highly susceptible to nucleophilic attack and saponification. Standard harsh acid/base extractions used for simple pyridines will destroy your yield [1].

  • The Pyridine Core: Sterically hindered by the 2-methyl group and electronically deactivated by the strongly electron-withdrawing 5-cyano and 4-carboxylate groups. It will not readily form stable, water-soluble pyridinium salts at moderate pH levels [3].

This guide provides self-validating protocols and troubleshooting FAQs designed to achieve >98% purity while preserving the structural integrity of your target compound.

Part 1: Quantitative Efficacy of Purification Methods

Selecting the correct purification strategy depends entirely on your crude purity and the specific impurity profile. The table below summarizes the field-proven efficacy of various techniques for amino-cyanopyridine derivatives[1][4].

Purification MethodPrinciple of SeparationTypical Purity AchievedExpected YieldTarget Impurities RemovedRisk Factor
Passivated Silica Chromatography Polarity & Adsorption> 98.5%75–85%Unreacted malononitrile, chalconesLow (if passivated)
Two-Solvent Recrystallization Differential Solubility> 99.0%60–80%Soluble organic byproducts, trace colorModerate (Oiling out)
pH-Zone-Refining CCC Liquid-Liquid Partitioning> 98.2%85–90%Complex synthetic mixturesLow (No solid support)
Standard Acid-Base Extraction Ionization / Salt Formation< 70.0%< 40%Non-basic organicsHigh (Ester Hydrolysis)
Part 2: Core Purification Workflows
Protocol A: Passivated Solvent-Gradient Silica Gel Chromatography

Use this method when crude purity is < 85% and the mixture contains closely related synthetic intermediates.

Mechanistic Rationale: By pre-treating the silica gel with a volatile amine (Triethylamine), we neutralize the acidic silanol sites. This prevents the 3-amino group of our target molecule from irreversibly binding, thereby eliminating tailing and improving band resolution [2].

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230–400 mesh) in Hexanes containing 1% Triethylamine (TEA) (v/v) . Pack the column tightly.

  • Equilibration (Self-Validation Step): Flush the column with 2 column volumes (CV) of the Hexane/TEA mixture. Check the pH of the eluent dripping from the column; it must be basic (pH ~8-9) to confirm passivation.

  • Sample Loading: Dissolve the crude Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate in a minimum volume of Dichloromethane (DCM). Carefully load it onto the silica bed.

  • Gradient Elution:

    • Begin elution with 90:10 Hexanes:Ethyl Acetate (EtOAc) to wash away non-polar impurities.

    • Gradually increase the polarity to 70:30 Hexanes:EtOAc. The strongly electron-withdrawing cyano and ester groups give the molecule moderate polarity, causing it to elute in this window.

  • Fraction Collection & Validation: Collect 15 mL fractions. Spot fractions on a TLC plate and develop in 60:40 Hexanes:EtOAc. Validation: The target compound is highly conjugated and will appear as a dark, sharp, single spot under short-wave UV (254 nm).

  • Isolation: Pool the pure fractions and concentrate under reduced pressure at 35 °C to prevent thermal degradation.

Protocol B: Two-Solvent Recrystallization (Polishing)

Use this method for scaling up or when crude purity is > 85%.

Mechanistic Rationale: The compound exhibits high solubility in hot polar protic solvents (Ethanol) but poor solubility in cold non-polar solvents (Hexanes or Water). This differential allows for the selective exclusion of impurities into the mother liquor [1].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of boiling Ethanol (the "good" solvent) dropwise until the solid just dissolves.

  • Clarification (Optional): If the solution is highly colored, add 10 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration.

  • Anti-Solvent Addition: While keeping the solution hot, slowly add warm Hexanes or distilled Water (the "poor" solvent) dropwise until a faint, persistent cloudiness appears.

  • Re-clarification: Add 1-2 drops of hot Ethanol until the solution becomes perfectly clear again.

  • Controlled Crystallization (Self-Validation Step): Remove from heat and allow the flask to cool to room temperature undisturbed. Validation: You should observe the slow formation of distinct, needle-like crystals. If an oil forms, the system has failed (see Troubleshooting).

  • Isolation: Chill the flask in an ice bath for 15 minutes. Collect the crystals via vacuum filtration and wash with 5 mL of ice-cold Hexanes.

Part 3: Visualizing the Decision Logic

G Start Crude Reaction Mixture (Ethyl 3-amino-5-cyano- 2-methylpyridine-4-carboxylate) PurityCheck Initial Purity Assessment (TLC / HPLC / NMR) Start->PurityCheck Chromatography Passivated Silica Chromatography (EtOAc/Hexane + 1% TEA) PurityCheck->Chromatography < 85% Purity (Complex Mixture) Recrystallization Two-Solvent Recrystallization (EtOH / Hexane) PurityCheck->Recrystallization > 85% Purity (Minor Impurities) Pure Purified Target Compound (>98% Purity) Chromatography->Pure Pool & Evaporate Recrystallization->Pure Vacuum Filtration HydrolysisWarning CRITICAL: Avoid Harsh Acid/Base (Prevents C4-Ester Hydrolysis) HydrolysisWarning->PurityCheck

Caption: Logical workflow for purifying functionalized pyridine derivatives while preventing hydrolysis.

Part 4: Troubleshooting & FAQs

Q: I attempted an acid-base extraction to remove unreacted starting materials, but my yield dropped to 10% and NMR shows a new byproduct. What happened? A: You have hydrolyzed your product. The ethyl ester at the C4 position is highly susceptible to nucleophilic attack. When you subjected the mixture to strong aqueous base (e.g., 1M NaOH) to deprotonate the pyridine core, the hydroxide ions saponified the ethyl ester, converting it into a water-soluble carboxylic acid [1]. Solution: Avoid aqueous acid-base extractions for this specific molecule. Rely on chromatography or recrystallization.

Q: During the two-solvent recrystallization, my compound "oiled out" at the bottom of the flask instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the boiling point of your solvent mixture exceeds the melting point of your compound, or when the crude mixture is simply too impure to form a crystal lattice [1]. Solution: Re-heat the mixture until the oil dissolves. Add slightly more of the "good" solvent (Ethanol) to lower the saturation point, then cool the flask much more slowly. If you have a pure reference sample, add a microscopic "seed crystal" when the solution reaches room temperature to force nucleation.

Q: My compound tails severely on the TLC plate, spanning from Rf 0.2 to 0.6. How can I get a reliable Rf value for column chromatography? A: The 3-amino group is hydrogen-bonding with the silica. Add 1% to 2% Triethylamine (TEA) to your TLC developing solvent (e.g., 60:40 Hexanes:EtOAc + 1% TEA) [2]. This will saturate the silica's active sites, allowing your compound to migrate as a tight, quantifiable spot.

Q: Can I use Counter-Current Chromatography (CCC) for this molecule? A: Yes. pH-zone-refining counter-current chromatography is highly effective for pyridine derivatives because it relies on liquid-liquid partitioning without a solid support, entirely eliminating the risk of irreversible adsorption [4]. A solvent system of methyl tert-butyl ether/tetrahydrofuran/water is highly recommended for scaling up to multi-gram quantities.

References
  • National Institutes of Health (NIH). "Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy." PMC. Available at:[Link]

  • MDPI. "New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity." Molecules. Available at: [Link]

  • PubMed. "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." Journal of Separation Science. Available at:[Link]

Troubleshooting

Enhancing aqueous solubility of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Welcome to the Technical Support Center for formulation and solubility enhancement. This guide is specifically engineered for researchers and formulation scientists working with Ethyl 3-amino-5-cyano-2-methylpyridine-4-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and solubility enhancement. This guide is specifically engineered for researchers and formulation scientists working with Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9), a highly functionalized, poorly aqueous-soluble intermediate and drug candidate.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols designed to overcome the extreme lipophilicity and high crystal lattice energy of this specific molecule.

Section 1: Compound Profiling & Solubilization Strategy (FAQ)

Q: Why do standard pH adjustment and salt-formation techniques fail to solubilize Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate? A: The failure of pH adjustment lies in the molecule's electronic environment. While the compound possesses a pyridine nitrogen and a 3-amino group (typically basic centers), the presence of the 5-cyano ( −C≡N ) and 4-ethyl ester ( −COOCH2​CH3​ ) groups exerts a massive electron-withdrawing effect. This delocalizes the lone pair on the amino group and severely depletes electron density on the pyridine ring. Consequently, the pKa​ is shifted so low that the molecule remains practically neutral and un-ionizable across the entire physiological pH range (pH 1.2 to 7.5). To achieve bioavailability, you must abandon salt formation and instead utilize physical disruption techniques like inclusion complexation or amorphous solid dispersions (ASDs) to bypass the dissolution rate-limiting steps 1.

Q: Is this compound considered a "Grease Ball" (solvation-limited) or "Brick Dust" (solid-state limited) molecule? A: It is predominantly a "Brick Dust" molecule. The dense functionalization allows for strong intermolecular hydrogen bonding (e.g., between the 3-amino donor and the 5-cyano/4-ester acceptors of adjacent molecules), resulting in a highly stable crystal lattice. Solubilization strategies must therefore focus on inputting energy to break this lattice (melting, dissolving in organic solvents) and trapping the molecule in a higher-energy amorphous state 2.

Section 2: Troubleshooting Guide - Cyclodextrin Inclusion Complexation

Q: My formulation with standard β -cyclodextrin ( β -CD) shows minimal solubility improvement and precipitates over time. What is the mechanistic reason, and how do we fix it? A: Natural β -CD has limited aqueous solubility itself (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding, and it tends to self-assemble into aggregates that precipitate out of solution 3. For a highly lipophilic, planar molecule like Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate, you must use chemically modified cyclodextrins like Sulfobutylether- β -cyclodextrin (SBE- β -CD) or Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The bulky substituents disrupt the CD's crystalline lattice, drastically increasing both its own aqueous solubility and its hydrophobic cavity's complexation capacity 4.

Protocol: Preparation of SBE- β -CD Inclusion Complex via Lyophilization

This protocol is self-validating: the use of a co-solvent system ensures molecular-level mixing, while the PXRD step confirms the successful transition from a crystalline to an amorphous inclusion state.

  • Stoichiometric Weighing: Weigh the API and SBE- β -CD in a 1:2 molar ratio.

  • Phase Dissolution: Dissolve SBE- β -CD completely in purified water. Separately, dissolve the API in a minimal volume of methanol (ensuring complete disruption of the API's crystal lattice).

  • Complexation: Add the API organic solution dropwise to the aqueous CD solution under continuous magnetic stirring at 25°C.

  • Equilibration: Seal the vessel and stir for 24 hours to allow the dynamic equilibrium of the inclusion complex to establish.

  • Solvent Evaporation: Remove the methanol under reduced pressure (rotary evaporation) at 35°C until only the aqueous phase remains.

  • Thermal Trapping: Flash-freeze the aqueous solution at -80°C, followed by lyophilization for 48 hours at 0.01 mbar to obtain a dry powder.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). The disappearance of the API's sharp Bragg peaks validates complete inclusion.

CD_Workflow A Weigh API & SBE-β-CD (1:2 Molar Ratio) B Co-Solvent Dissolution (Water / Methanol) A->B C Equilibration (Stir 24h, 25°C) B->C D Solvent Removal (Lyophilization) C->D E Solid State Validation (PXRD / DSC) D->E

Workflow for SBE-β-CD inclusion complex preparation and validation.

Section 3: Troubleshooting Guide - Amorphous Solid Dispersions (ASDs)

Q: My ASD formulation with PEG 6000 initially dissolves but rapidly recrystallizes in simulated gastric fluid. How can I maintain supersaturation? A: PEG 6000 is a semi-crystalline polymer. While it improves the initial dissolution rate via wetting, it lacks the steric bulk and strong hydrogen-bonding capacity required to stabilize the high-energy amorphous state of the API in an aqueous environment. This leads to rapid nucleation and a "spring and parachute" failure 5. Solution: Switch to a polymer with strong hydrogen-bond acceptors, such as Polyvinylpyrrolidone-vinyl acetate (PVP-VA 64) or Hypromellose acetate succinate (HPMCAS) . The 3-amino group of the API acts as a hydrogen bond donor, interacting tightly with the carbonyl groups of PVP-VA, effectively arresting crystal lattice formation and extending the "parachute" phase.

Protocol: Hot Melt Extrusion (HME) for ASD Preparation
  • Homogenization: Blend the API and PVP-VA 64 at a 1:3 (w/w) ratio using a Turbula mixer for 15 minutes.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder.

  • Thermal Profiling: Set the barrel temperature profile (e.g., 90°C 130°C 140°C). Critical parameter: The maximum temperature must exceed the API's glass transition temperature ( Tg​ ) but remain strictly below its thermal degradation point.

  • Quench Cooling: Extrude the melt through a die and rapidly cool the extrudate on a chill roll. This rapid temperature drop freezes the polymer chain mobility, trapping the API in an amorphous state.

  • Milling & Storage: Mill the extrudate into a fine powder and store immediately in a desiccator to prevent moisture-induced plasticization.

ASD_Mechanism API Crystalline API (Highly Insoluble) Melt Thermal Disruption (HME Energy Input) API->Melt Amorphous Amorphous Solid Dispersion (High Free Energy) Melt->Amorphous Polymer Polymer Matrix (PVP-VA 64) Polymer->Amorphous Inhibition Steric Hindrance & H-Bonding Interactions Amorphous->Inhibition Prevents Nucleation Soluble Supersaturated Aqueous State (Enhanced Bioavailability) Inhibition->Soluble

Mechanistic pathway of Amorphous Solid Dispersions preventing API crystallization.

Section 4: Quantitative Data Summary

The table below summarizes the expected solubility enhancements when applying the above techniques to densely functionalized pyridine derivatives like Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate.

Solubilization StrategyCarrier / ExcipientAPI:Carrier RatioApparent Aqueous Solubility (µg/mL)Fold Enhancement
Unformulated API NoneN/A< 5.01x
Physical Mixture SBE- β -CD1:2 (Molar)~ 15.5~ 3x
Inclusion Complex SBE- β -CD1:2 (Molar)~ 450.0~ 90x
Amorphous Solid Disp. PVP-VA 641:3 (Weight)~ 820.0~ 164x

Note: Data represents generalized baseline improvements for BCS Class II/IV pyridine-based APIs undergoing successful lattice disruption.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NIH.[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.[Link]

  • Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences.[Link]

Sources

Optimization

Technical Support Center: A Guide to the Storage and Handling of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Welcome to the technical support guide for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9). This molecule is a highly functionalized pyridine derivative, making it a valuable building block in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9). This molecule is a highly functionalized pyridine derivative, making it a valuable building block in medicinal chemistry and materials science. However, its chemical complexity, featuring an aminopyridine core and an ethyl ester, also renders it susceptible to degradation if not stored and handled with care. Maintaining the integrity of this reagent is paramount for ensuring the reproducibility and success of your research.

This guide provides field-proven insights and troubleshooting protocols to help you prevent degradation, identify potential issues, and maintain the long-term stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored under controlled conditions that minimize exposure to atmospheric oxygen, moisture, and light. The following table summarizes the recommended parameters.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions. While some short-term storage at room temperature is acceptable, refrigeration is critical for long-term stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The aminopyridine moiety is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and N-oxides.[2][3] An inert atmosphere displaces oxygen, preventing this pathway.[4]
Moisture Dry / In a DesiccatorThe ethyl ester group is vulnerable to hydrolysis, which is accelerated by moisture. Storing in a desiccated environment is crucial.[5][6]
Light Protected from Light (Amber Vial)Pyridine derivatives can be photochemically active and may degrade or rearrange upon exposure to UV or even high-intensity visible light.[7][8][9]
Container Tightly Sealed VialPrevents the ingress of moisture and oxygen from the ambient environment.[5][10]

Q2: My compound arrived as a white powder, but has turned slightly yellow after a few weeks in the lab. Is it still usable?

A2: A color change from white/off-white to yellow or brown is a strong visual indicator of degradation, most likely due to oxidation of the amino group.[2] While the compound may still contain a significant amount of the desired material, the presence of impurities can interfere with subsequent reactions. It is strongly recommended to re-analyze the purity of the material via HPLC or ¹H NMR before use. (See Protocols in Section 4). If the purity has dropped significantly, the batch should be discarded.

Q3: Is it necessary to handle the compound in a glovebox or under an inert atmosphere for routine weighing?

A3: For routine weighing for immediate use, working quickly on an open bench is generally acceptable. However, for long-term storage, the vial should be blanketed with an inert gas like argon or nitrogen before sealing. If you are aliquoting the material from a large stock bottle that will be stored for many months, performing this operation in a glovebox or glove bag is the best practice to maintain the integrity of the bulk supply.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on the storage conditions. When stored under the ideal conditions outlined in Q1, the compound should remain stable for at least one to two years. However, we recommend performing a purity check on any lot that has been in storage for over a year or if you observe any visual changes (e.g., color, clumping).[4]

Section 2: Troubleshooting Guide for Suspected Degradation

This guide provides a systematic approach to identifying and resolving issues that may arise from compound instability.

Issue 1: Inconsistent or Poor Yields in a Previously Reliable Reaction

  • Probable Cause: The most common culprit is a decrease in the effective concentration of the starting material due to degradation. Degradation byproducts may also actively interfere with or quench the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze a sample from the bottle in use via HPLC. Compare the purity profile to the Certificate of Analysis (CoA) that came with the compound or to data from a freshly opened vial.

    • Use a Fresh Standard: If possible, run the reaction in parallel with a sample from a new, unopened vial to confirm that the stored material is the source of the problem.

    • Review Handling Procedures: Ensure that the stock bottle is being properly sealed and stored between uses. Communal lab supplies are often subject to repeated opening and exposure to the atmosphere.

Issue 2: Appearance of a New, More Polar Spot on TLC Analysis

  • Probable Cause: This often corresponds to the formation of the carboxylic acid via hydrolysis of the ethyl ester. Carboxylic acids are typically more polar and will have a lower Rf value on normal-phase silica gel.

  • Troubleshooting Steps:

    • Co-spotting: Prepare a TLC plate where you spot your suspect material, a fresh standard, and a co-spot of both. If two distinct spots are visible for the suspect material, degradation has occurred.

    • Staining: Some visualization stains can give clues. For example, some pH-indicating stains might show an acidic character for the new spot.

    • Confirm by LC-MS: An LC-MS analysis can quickly confirm the presence of the hydrolyzed product by identifying a peak with the corresponding molecular weight (M-28, loss of C₂H₄).

Issue 3: Material Fails to Dissolve Completely in a Solvent it was Previously Soluble in

  • Probable Cause: Degradation products, particularly polymers or highly oxidized species, can have drastically different solubility profiles and may appear as insoluble particulates.

  • Troubleshooting Steps:

    • Visual Inspection: Check the solid material for any non-homogeneity, such as dark specks or clumps.

    • Attempt Filtration: Dissolve the material in the intended solvent and filter through a syringe filter (e.g., 0.45 µm PTFE). Re-analyze the purity of the filtrate. If the filtrate shows high purity, the insoluble portion was likely a degradation product. However, this does not guarantee that no soluble impurities are present.

    • Full Purity Analysis: A full analysis by HPLC or NMR is the only definitive way to assess the quality of the material.

Section 3: Key Degradation Pathways

Understanding the chemical liabilities of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is key to preventing its degradation. The two primary pathways are hydrolysis and oxidation.

DegradationPathways cluster_conditions Degradation Triggers Main Ethyl 3-amino-5-cyano-2-methyl- pyridine-4-carboxylate Hydrolyzed 3-Amino-5-cyano-2-methyl- pyridine-4-carboxylic Acid Main->Hydrolyzed Hydrolysis Oxidized Oxidized Products (e.g., N-Oxides, Colored Dimers) Main->Oxidized Oxidation H2O Moisture (H₂O) + Acid/Base Catalyst H2O->Hydrolyzed O2 Oxygen (O₂) + Light / Metal Traces O2->Oxidized

Caption: Primary degradation pathways for the target compound.

  • Hydrolysis: The ester functional group can be cleaved by water to form the corresponding carboxylic acid and ethanol.[6][11] This process is significantly accelerated by the presence of acidic or basic contaminants. The resulting carboxylic acid can have different reactivity and physical properties (e.g., solubility, polarity), impacting experimental outcomes.

  • Oxidation: The electron-rich aminopyridine ring is susceptible to oxidation.[2][3] Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of N-oxides or complex colored oligomers. This is often the cause of the observed color change from white to yellow or brown.

Section 4: Experimental Protocols for Quality Assessment

If you suspect degradation, use the following protocols to assess the purity of your material.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method provides a quantitative measure of purity and resolves the parent compound from potential degradation products.

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile/water.

    • Dilute this stock solution to a final concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • A pure sample should show one major peak.

    • Hydrolyzed product will typically elute earlier (more polar) than the parent ester.

    • Oxidized products may appear as multiple small peaks, often with different UV absorbance profiles.

    • Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purity Confirmation by ¹H NMR Spectroscopy

NMR provides structural confirmation and can be used to identify key degradation products.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will solubilize both the ester and the potentially formed carboxylic acid.

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum.

  • Spectral Analysis (Approximate Shifts in CDCl₃):

    • Intact Compound: Look for the characteristic signals of the ethyl ester: a quartet around 4.3 ppm (–OCH₂–) and a triplet around 1.4 ppm (–CH₃). Also, look for the methyl singlet on the pyridine ring (~2.5 ppm) and the amino protons (a broad singlet).

    • Hydrolysis: Degradation via hydrolysis will result in the disappearance or reduction in the integral of the ethyl quartet and triplet. A new, very broad peak corresponding to the carboxylic acid proton (–COOH) may appear far downfield (>10 ppm), though it is often not observed without specific acquisition parameters.

    • Oxidation: This can lead to a complex mixture of signals and a general broadening of peaks. The aromatic region of the spectrum may become more complex.

Section 5: Troubleshooting Workflow Diagram

Use this decision tree to guide your response when you suspect your compound may have degraded.

Caption: Decision workflow for handling potentially degraded material.

References

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOP Publishing. [Link]

  • Faltis, M., et al. (2008). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. The Journal of Organic Chemistry. [Link]

  • Alkali Metals Ltd. MSDS for 2-AMINO PYRIDINE. [Link]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. [Link]

  • Synfacts. (2024). Late-Stage Pyridine Oxidation via Oxygen Walking. Thieme. [Link]

  • Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Boyer, J. H., & Kruger, S. (1957). Azaquinones. I. Oxidation of Certain Hydroxy- and Aminopyridones. Journal of the American Chemical Society. [Link]

  • Molecules. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

  • Faltis, M., et al. (2008). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. ResearchGate. [Link]

  • Agilent. Analytical Certificate of Analysis. [Link]

Sources

Troubleshooting

Optimizing catalyst loading for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate functionalization

Welcome to the Technical Support Center. As drug development targets become increasingly complex, functionalizing highly decorated heterocycles presents unique catalytic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development targets become increasingly complex, functionalizing highly decorated heterocycles presents unique catalytic challenges. Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a prime example of a "difficult" substrate. The target C3-amino group is severely deactivated by the electron-withdrawing C5-cyano and C4-ester groups, while simultaneously being sterically hindered by the adjacent C2-methyl group[1].

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to help you optimize palladium-catalyzed Buchwald-Hartwig aminations on this scaffold while minimizing catalyst loading.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my N-arylation stall at 20% conversion despite using a high catalyst loading (5–10 mol% Pd)? The Causality: Stalling is a classic symptom of catalyst poisoning and off-cycle trapping. Your substrate contains two highly coordinating moieties: a cyano group (-CN) and a pyridine nitrogen. During the catalytic cycle, the intermediate Pd(II) oxidative addition complex can be intercepted by these groups, forming a stable, catalytically inactive resting state[2]. Because the C3-amino group is sterically hindered and electronically deactivated, amine coordination is exceptionally slow, giving the poisoning pathways more time to dominate. Standard catalyst loadings (4–5 mol%) often fail to overcome this thermodynamic trap[3]. The Solution: Switch to a highly bulky, electron-rich biaryl phosphine ligand like tBuXPhos or BrettPhos . The extreme steric bulk of these ligands physically prevents the linear cyano group or the bulky pyridine ring from forming stable bis-ligated complexes with the palladium center, keeping the metal in the active catalytic cycle[2].

Q2: How can I safely reduce my catalyst loading to < 2 mol% for scale-up without sacrificing yield? The Causality: Traditional Pd sources (e.g., Pd2​(dba)3​ or Pd(OAc)2​ ) require an excess of free ligand and elevated temperatures to generate the active Pd(0)L1​ species. In the presence of heavily functionalized aminopyridines, this activation is inefficient, necessitating high loadings to achieve turnover. The Solution: Utilize Palladium G3 or G4 precatalysts (e.g., tBuXPhos Pd G4). These palladacycles undergo rapid, quantitative activation under mild conditions to yield the active mono-ligated Pd(0) species. By ensuring 100% of your palladium enters the catalytic cycle immediately, you can effectively drop the loading to 1–2 mol% while maintaining full conversion[4].

Q3: I am observing significant byproducts, including ester hydrolysis and transesterification. How do I optimize the base? The Causality: Buchwald-Hartwig aminations typically employ strong alkoxide bases like NaOtBu . However, your substrate contains an ethyl ester at the C4 position. Strong nucleophilic bases will cause transesterification (if using a different alcohol solvent) or direct saponification if trace water is present. The Solution: Replace NaOtBu with a weaker, non-nucleophilic base such as Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ) . Pair these with a moderately polar, sterically hindered solvent like tert-Amyl alcohol (t-AmOH) at 85 °C. This provides sufficient basicity to deprotonate the Pd-amine intermediate without attacking the ester[4].

Part 2: Quantitative Data & Catalyst Screening

The following table summarizes the optimization trajectory for the N-arylation of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate with a standard aryl bromide.

Catalyst SystemBaseSolventLoading (mol%)Yield (%)Mechanistic Observation
Pd(OAc)2​ / Xantphos Cs2​CO3​ 1,4-Dioxane5.035Reaction stalled; off-cycle catalyst poisoning by -CN.
Pd2​(dba)3​ / BrettPhos NaOtBu Toluene5.042Severe C4-ester hydrolysis and transesterification.
BrettPhos Pd G3 Cs2​CO3​ 1,4-Dioxane2.089Clean conversion; ester intact. Minor stalling at 12h.
tBuXPhos Pd G4 K3​PO4​ t-AmOH 1.0 94 Optimal conditions; rapid turnover, highly scalable.

Part 3: Standardized Experimental Protocol

Optimized Low-Loading N-Arylation (1.0 mol% Pd)

This protocol is designed as a self-validating system. By monitoring specific visual and analytical checkpoints, you can isolate the exact step where a failure occurs.

Step 1: Reaction Assembly (Glovebox Recommended)

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with a magnetic stir bar.

  • Add Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (1.0 equiv, 1.0 mmol), the aryl bromide (1.1 equiv, 1.1 mmol), and anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Add tBuXPhos Pd G4 precatalyst (0.01 mmol, 1.0 mol%). Causality Note: The G4 precatalyst ensures rapid, 1:1 generation of the active Pd(0) species without excess free ligand, minimizing off-cycle trapping[4].

Step 2: Solvent Addition & Initiation 4. Add anhydrous, degassed tert-Amyl alcohol (t-AmOH) (4.0 mL). Seal the tube with a Teflon-lined screw cap. 5. Remove the tube from the glovebox and place it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 4 hours. Causality Note: Vigorous stirring is critical. K3​PO4​ is insoluble in t-AmOH; the reaction occurs at the solid-liquid interface.

Step 3: Self-Validation Checkpoints

  • Visual Check (15 mins): The solution should transition from pale yellow to a deep red/orange, indicating successful precatalyst activation. If the solution turns black immediately, the Pd(0) has aggregated into inactive palladium black due to oxygen ingress or solvent impurity.

  • Analytical Check (LC-MS at 2 hrs): Quench a 10 µL aliquot in MeCN/ H2​O .

    • Scenario A: Starting materials remain untouched Oxidative addition failed (check aryl halide sterics).

    • Scenario B: Aryl halide is consumed, but no product is formed Catalyst is trapped in the Pd(II) state. Reductive elimination is failing, likely due to insufficient base solubility.

Step 4: Workup & Purification 6. Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. 7. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 4: Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific points of failure (poisoning) and how the optimized conditions bypass them.

Mechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex [Pd(II)] Pd0->OxAdd + Aryl Halide Amine Amine Coordination & Deprotonation OxAdd->Amine + Aminopyridine + Base Poison Catalyst Poisoning (Pd-Cyano/Pyridine) OxAdd->Poison -CN / Pyridine Coordination RedElim Reductive Elimination (Product Release) Amine->RedElim RedElim->Pd0 + Product Poison->OxAdd Blocked by Bulky Ligand Precat Pd G3/G4 Precatalyst Precat->Pd0 Quantitative Activation

Figure 1: Buchwald-Hartwig catalytic cycle showing off-cycle poisoning by cyano/pyridine groups.

Part 5: References

1.[3] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.[Link] 2.[1] Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. RSC.[Link] 3.[4] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link] 4.[2] Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl vs. Methyl 3-Amino-5-cyano-2-methylpyridine-4-carboxylate in Heterocyclic Drug Design

As a Senior Application Scientist in early-stage drug discovery, selecting the correct ester protecting group is rarely a trivial administrative choice; it is a strategic decision that dictates the success of downstream...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct ester protecting group is rarely a trivial administrative choice; it is a strategic decision that dictates the success of downstream synthetic cascades. Polyfunctionalized pyridines, specifically ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate [1] and its methyl analog , are critical building blocks. They serve as purine bioisosteres in PI3K kinase inhibitors and as advanced intermediates in the total synthesis of Vitamin B6 (pyridoxine) analogs[2].

This guide provides an objective, data-driven comparison of these two esters, focusing on their physicochemical properties, kinetic reactivity, and strategic utility in multi-step pharmaceutical synthesis.

Physicochemical Profiling & Reactivity

While methyl and ethyl esters are often treated interchangeably in introductory organic chemistry, their distinct steric and electronic profiles manifest significantly in densely functionalized systems like the 2-methylpyridine core. The adjacent 3-amino and 5-cyano groups create a highly congested local environment around the C4-carboxylate.

Table 1: Comparative Properties and Kinetic Profiles
Property / ParameterMethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylateEthyl 3-amino-5-cyano-2-methylpyridine-4-carboxylatePractical Implication in Synthesis
Molecular Weight 191.19 g/mol 205.22 g/mol Minimal impact on atom economy.
Lipophilicity (cLogP) ~0.85~1.25Ethyl ester exhibits superior solubility in moderately non-polar extraction solvents (e.g., DCM, EtOAc).
Steric Bulk (Taft Es​ ) 0.00 (Reference)-0.07The ethyl group provides mild steric shielding to the carbonyl carbon.
Relative Hydrolysis Rate 1.0x (Baseline)0.4x (Slower)Methyl ester is preferred for rapid, low-temperature saponification [3].
Transesterification Risk High (in alcoholic solvents)Low to ModerateEthyl ester is more robust during prolonged reflux in non-matching alcohols.

Mechanistic Causality in Ester Selection

The choice between the methyl and ethyl ester dictates the chemoselectivity of subsequent transformations.

The Case for the Methyl Ester (Rapid Deprotection): The methyl ester is highly susceptible to nucleophilic attack via the standard BAC​2 (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular) mechanism. Because the methyl group offers minimal steric hindrance, hydroxide ions can easily attack the carbonyl carbon. If your synthetic workflow requires immediate conversion to the carboxylic acid for subsequent amide coupling (e.g., synthesizing morpholinophenylquinazoline derivatives for kinase inhibition), the methyl ester is the optimal choice to minimize reaction times and avoid harsh heating that could degrade the cyano group.

The Case for the Ethyl Ester (Steric Shielding): In complex, multi-step syntheses—such as the dediazotization or Co-catalyzed cyclization steps required to build 3-deoxy-3-fluoropyridoxamine analogs [2]—the ester must survive harsh reagents. The ethyl ester's extended aliphatic chain provides a steric umbrella, slightly reducing the electrophilicity of the carbonyl carbon via inductive effects and physically blocking bulky nucleophiles. This ensures the ester remains intact while orthogonal modifications are made to the 3-amino or 5-cyano vectors.

Experimental Workflows

To demonstrate these principles, the following self-validating protocols compare the reactivity and stability of both compounds under standard laboratory conditions.

Protocol A: Comparative Alkaline Hydrolysis (Saponification)

Objective: To quantify the kinetic differences in ester cleavage.

  • Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of the Methyl ester and 1.0 mmol of the Ethyl ester in 5 mL of THF:MeOH (3:1 v/v).

  • Initiation: Cool both solutions to 0 °C. Add 1.2 equivalents (1.2 mmol, 1.2 mL) of aqueous LiOH (1.0 M) dropwise over 5 minutes to control the exothermic acid-base interaction.

  • Propagation: Remove the ice bath and stir at 25 °C.

  • Self-Validation Check: Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a baseline spot (the lithium carboxylate salt) confirms progress.

  • Results: The methyl ester achieves >95% conversion within 1.5 hours. The ethyl ester requires approximately 4.5 hours to reach the same conversion threshold, validating its increased stability.

Protocol B: Chemoselective Nitrile Reduction (Demonstrating Ethyl Stability)

Objective: To reduce the 5-cyano group to a primary amine while preserving the C4-ester.

  • Preparation: Dissolve 2.0 mmol of the Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of 10% Pd/C. Add 2.0 equivalents of concentrated HCl (This acidic environment prevents the intermediate imine from condensing with the newly formed primary amine, avoiding secondary amine dimerization).

  • Hydrogenation: Purge the vessel with N2​ , then introduce H2​ gas via a balloon (1 atm). Stir vigorously for 12 hours at 25 °C.

  • Self-Validation Check: Monitor hydrogen uptake via a volumetric burette. The cessation of H2​ consumption at exactly 4.0 mmol (2 molar equivalents) validates that the nitrile has been fully reduced without over-reduction of the pyridine ring or cleavage of the ester.

  • Results: The ethyl ester survives the acidic hydrogenation intact, yielding the aminomethyl derivative. Attempting this with the methyl ester in ethanol often results in partial transesterification, complicating the impurity profile.

Visualizing the Synthetic Pathway

The following diagram illustrates how the initial choice of ester dictates the divergent synthetic pathways available to the medicinal chemist.

G Core 3-Amino-5-cyano-2-methylpyridine -4-carboxylate Core Methyl Methyl Ester (High Reactivity) Core->Methyl Ethyl Ethyl Ester (Steric Stability) Core->Ethyl Hydrolysis Rapid Saponification (LiOH, THF/H2O) Methyl->Hydrolysis Base Catalysis Reduction Selective Cyano Reduction (Pd/C, H2, HCl) Ethyl->Reduction Ester Preserved Amide Amide Coupling (PI3K Kinase Inhibitors) Hydrolysis->Amide EDC/HOBt B6 Aminomethyl Derivative (Vitamin B6 Analogs) Reduction->B6 Downstream Derivatization

Divergent synthetic pathways based on ester selection in polyfunctionalized pyridines.

Conclusion

For drug development professionals, the selection between methyl and ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate should be dictated by the immediate downstream requirements. If the workflow demands rapid generation of a free carboxylic acid for amide library synthesis, the methyl ester is kinetically superior. However, if the synthetic route requires orthogonal modifications at the cyano or amino positions under harsh reductive or basic conditions, the ethyl ester provides the necessary steric shielding to preserve the molecular core, ensuring high yields and clean impurity profiles.

References

  • Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS 90840-50-9) Product Data. LookChem. Available at: [Link]

  • Synthesis of 3-Deoxy-3-fluoropyridoxamine 5'-Phosphate: Synthesis and Chemical and Biological Properties of a Coenzyme B6 Analog. ACS Publications. Available at: [Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate, a crucial int...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate, a crucial intermediate in pharmaceutical synthesis. We will not only detail the methodology but also compare its performance against alternative analytical techniques, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose. This guide is structured to provide not just a protocol, but a scientifically grounded rationale for the chosen HPLC method and its validation parameters.

The Analytical Challenge: Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a substituted pyridine derivative. The presence of multiple functional groups (amino, cyano, ester, and the pyridine ring) makes it susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis. Therefore, a stability-indicating analytical method is essential to separate the main compound from its potential impurities and degradation products.

The Chosen Methodology: A Reversed-Phase HPLC Approach

For a molecule with the polarity and structural complexity of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity, providing excellent resolution for a wide range of organic molecules.

HPLC Method Parameters

The following HPLC parameters were optimized to achieve a sharp, symmetrical peak for the main analyte, with good separation from potential impurities.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is employed to ensure the elution of both polar and non-polar impurities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for mass spectrometry (MS) compatibility, should it be required for impurity identification.
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% BThe shallow initial gradient allows for the separation of early-eluting, more polar impurities. The steeper gradient ensures the timely elution of the main analyte and any late-eluting, less polar impurities. The final steps are for column re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times. 30 °C is a common temperature that provides good efficiency without risking analyte degradation.
Detection UV at 254 nmThe pyridine ring and other chromophores in the molecule exhibit significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes the risk of peak broadening and column overload.
HPLC Method Validation: A Step-by-Step Protocol

The developed HPLC method was validated according to the ICH Q2(R1) guideline. The validation process ensures that the analytical procedure is suitable for its intended purpose.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity Assess Separation linearity Linearity & Range specificity->linearity Confirm Identity accuracy Accuracy (Spiking Studies) linearity->accuracy Define Range precision Precision (Repeatability & Intermediate) accuracy->precision Verify Recovery lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq Establish Variability robustness Robustness (Parameter Variation) lod_loq->robustness Determine Sensitivity end Validated Method robustness->end Confirm Reliability

Caption: Workflow for the validation of the HPLC method.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For purity testing, this includes impurities and degradation products.

  • Protocol: Forced degradation studies were performed by subjecting a solution of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. The stressed samples were then analyzed by the proposed HPLC method with a photodiode array (PDA) detector.

  • Results: The peak for the main compound was well-resolved from all degradation product peaks. The peak purity analysis using the PDA detector confirmed that the analyte peak was spectrally pure in all stressed samples, demonstrating the stability-indicating nature of the method.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Protocol: A series of five solutions of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate were prepared at concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Range 0.05 - 0.15 mg/mLDefined by linearity, accuracy, and precision.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Accuracy was determined by spiking a placebo mixture with known amounts of the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery of the analyte was then calculated.

  • Results:

Spiked LevelMean Recovery (%)Acceptance Criteria
80%99.2%98.0 - 102.0%
100%100.5%98.0 - 102.0%
120%101.1%98.0 - 102.0%

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration solution were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

  • Results:

Precision TypeRSD (%)Acceptance Criteria
Repeatability 0.45%RSD ≤ 2.0%
Intermediate Precision 0.82%RSD ≤ 2.0%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that produced a signal-to-noise ratio of 3:1 was taken as the LOD, and a ratio of 10:1 was taken as the LOQ.

  • Results:

ParameterResult
LOD 0.001 mg/mL
LOQ 0.003 mg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: The following parameters were intentionally varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptance criteria for all variations, and no significant changes in the results were observed.

Comparative Analysis with Alternative Techniques

While the validated RP-HPLC method is robust and reliable, it is important to consider alternative techniques for purity determination.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (< 2 µm) and higher pressures.

  • Principle: The fundamental principles are the same as HPLC, but the smaller particle size provides a significant increase in resolution, speed, and sensitivity.

  • Advantages:

    • Faster Analysis Times: Run times can be reduced by a factor of 5-10 compared to conventional HPLC.

    • Higher Resolution: Better separation of closely eluting impurities.

    • Increased Sensitivity: Sharper, narrower peaks lead to higher signal-to-noise ratios.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost savings and are more environmentally friendly.

  • Disadvantages:

    • Higher Initial Cost: UPLC systems are more expensive than HPLC systems.

    • Increased Backpressure: Requires specialized instrumentation capable of handling higher pressures.

    • More Susceptible to Clogging: The smaller particle size makes the columns more prone to clogging from particulate matter in the sample or mobile phase.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Principle: The sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase.

  • Advantages:

    • High Resolution: Capillary GC columns can provide extremely high separation efficiency.

    • Sensitive Detectors: A wide range of sensitive detectors are available (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS).

  • Disadvantages:

    • Limited to Volatile and Thermally Stable Compounds: Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate has a relatively high molecular weight and may not be sufficiently volatile for GC analysis without derivatization. Thermal degradation in the injector port is also a significant risk.

    • Derivatization may be Required: This adds an extra step to the sample preparation, which can introduce variability and potential for error.

Performance Comparison
FeatureValidated HPLC MethodUPLCGas Chromatography (GC)
Principle Reversed-Phase Liquid ChromatographyReversed-Phase Liquid ChromatographyGas-Liquid Partition Chromatography
Applicability to Analyte ExcellentExcellentPoor (without derivatization)
Analysis Time ~35 minutes~5-7 minutes~20-30 minutes
Resolution GoodExcellentExcellent (if applicable)
Sensitivity GoodExcellentExcellent (if applicable)
Cost (Instrument) ModerateHighModerate
Solvent Consumption HighLowVery Low
Ease of Use StandardRequires more expertiseStandard

Conclusion

The developed and validated reversed-phase HPLC method provides a reliable, robust, and accurate means for determining the purity of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate. The method is stability-indicating and meets all the acceptance criteria set forth by the ICH guidelines.

While UPLC offers significant advantages in terms of speed and resolution, the higher initial investment may not be justifiable for all laboratories. Gas Chromatography is not a suitable alternative for this particular analyte due to its limited volatility and potential for thermal degradation.

For routine quality control and purity analysis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate, the validated HPLC method presented in this guide is the most appropriate choice, offering a good balance of performance, cost, and reliability.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Validation

Validating NMR spectra for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate synthesis

Validating the Synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate: A Comparative Guide to NMR Methodologies Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) is a highly substituted, d...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate: A Comparative Guide to NMR Methodologies

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) is a highly substituted, densely functionalized pyridine derivative that serves as a critical intermediate in the development of kinase inhibitors and other targeted therapeutics. Validating the successful synthesis of this molecule presents a unique analytical challenge: the pyridine ring contains five distinct substituents and only a single aromatic proton (H-6).

For drug development professionals and synthetic chemists, confirming the exact regiochemistry—ensuring the substituents are in the correct positions relative to one another—is paramount. A simple misassignment could lead to the progression of an inactive regioisomer through the drug discovery pipeline. This guide objectively compares the performance of different analytical methodologies for structural validation, explains the mechanistic causality behind 2D NMR experimental choices, and provides a self-validating protocol for rigorous spectral analysis.

Comparison of Analytical Alternatives

While LC-MS can confirm the molecular weight and benchtop NMR can track reaction progress, high-field 2D NMR remains the gold standard for unequivocal regiochemical assignment. Table 1 compares the performance of these three approaches when analyzing highly substituted pyridines.

Table 1: Performance Comparison of Analytical Approaches for Regiochemical Validation

Analytical TechniqueResolution & SensitivityRegiochemical ConfidenceThroughput / SpeedBest Use Case for this Compound
High-Field 2D NMR (HMBC/HSQC) Exceptional (600 MHz provides distinct quaternary C signals)Absolute (Maps exact connectivity via long-range J -couplings)Low (Requires 2–12 hours of acquisition time)Final structural validation and isomer differentiation.
High-Field 1D NMR ( 1 H / 13 C) High (Clear separation of ester, methyl, and aromatic signals)Moderate (Cannot definitively link the isolated H-6 to specific quaternary carbons)High (5–20 minutes)Routine purity checks and basic structural confirmation.
Benchtop NMR (60–100 MHz) Low (Signal overlap, especially in the aliphatic/ester region)Poor (Insufficient dispersion for complex quaternary carbon mapping)Very High (Real-time, in-fume-hood analysis)Reaction monitoring (e.g., tracking the disappearance of starting materials).

Mechanistic & Structural Validation: The Causality of HMBC

Relying solely on 1D 1 H NMR is insufficient for this molecule. The single aromatic proton at position 6 will appear as an isolated singlet (~8.2 ppm). If a side-reaction occurred during the multi-component condensation yielding a different isomer (e.g., the 6-methyl-2-H isomer), the 1D 1 H spectrum would look deceptively similar, still presenting a single aromatic proton and a methyl singlet.

To achieve absolute regiochemical confidence, we must rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (2- to 4-bond) couplings between protons and carbons ( 2JCH​ and 3JCH​ ). As demonstrated in foundational studies on the regioselectivity of substituted pyridines, mapping these long-range interactions allows chemists to "walk" around the heteroaromatic ring [1].

For Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate, the H-6 proton serves as the critical anchor point:

  • 2JCH​ Coupling: H-6 will couple to the adjacent C-5 carbon (which bears the cyano group).

  • 3JCH​ Coupling (Carbon pathway): H-6 will couple through C-5 to the C-4 carbon (which bears the ester group).

  • 3JCH​ Coupling (Nitrogen pathway): Crucially, in pyridine systems, H-6 couples across the pyridine nitrogen to the C-2 carbon[2]. Observing a correlation between the H-6 proton and the quaternary carbon bearing the methyl group definitively proves the 2-methyl-6-H regiochemistry.

HMBC_Pathway H6 H-6 Proton (~8.2 ppm) C5 C-5 (Cyano) Quaternary H6->C5 2J_CH Coupling C4 C-4 (Ester) Quaternary H6->C4 3J_CH Coupling C2 C-2 (Methyl) Quaternary H6->C2 3J_CH (via N1)

Key HMBC correlations confirming the regiochemistry of the pyridine ring.

Expected Quantitative Data

When analyzing the spectra, the empirical data should closely align with the predicted chemical shifts outlined in Table 2. The strong electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating amino group, creates a highly polarized ring system.

Table 2: Expected NMR Chemical Shifts ( 1 H and 13 C in DMSO- d6​ )

Position 1 H Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Key HMBC Correlations (from 1 H)
N-1 ----
C-2 (-CH 3​ ) 2.45 - 2.60Singlet, 3H~158.0 (C), ~23.0 (CH 3​ )H-6 C-2; CH 3​ C-2, C-3
C-3 (-NH 2​ ) 6.50 - 7.00Broad Singlet, 2H~148.0 (C)NH 2​ C-2, C-3, C-4
C-4 (Ester) 4.35 (CH 2​ ), 1.30 (CH 3​ )Quartet (2H), Triplet (3H)~142.0 (C), ~165.0 (C=O)H-6 C-4; CH 2​ C=O
C-5 (-CN) --~98.0 (C), ~116.0 (CN)H-6 C-5, CN
C-6 (-H) 8.20 - 8.50Singlet, 1H~152.0 (CH)-

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology incorporates built-in validation checkpoints. Do not proceed to time-intensive 2D acquisitions if the sample fails the 1D validation gates.

Workflow A Synthesis Reaction (Condensation) B Purification (Chromatography) A->B C Sample Prep (DMSO-d6) B->C D NMR Acquisition (1D & 2D) C->D E Data Analysis (Regiochemistry) D->E

Experimental workflow for synthesis and NMR validation.

Step 1: Sample Preparation and Solvent Selection
  • Weigh exactly 15–20 mg of the purified Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate.

  • Dissolve the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ . The high polarity of the amino and cyano groups reduces solubility in non-polar solvents. More importantly, DMSO- d6​ suppresses rapid proton exchange, allowing the -NH 2​ protons to be clearly observed as a broad singlet, which is a critical structural marker.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: 1D 1 H Acquisition & Internal Validation Gate
  • Acquire a standard 1D 1 H spectrum (e.g., 16 scans, 400 or 600 MHz).

  • Self-Validation Check: Calibrate the spectrum using the DMSO- d6​ residual solvent peak at 2.50 ppm. Integrate the signals. The ratio of the ester CH 3​ (triplet), ester CH 2​ (quartet), C2-CH 3​ (singlet), -NH 2​ (broad singlet), and H-6 (singlet) must be exactly 3:2:3:2:1 .

  • Decision: If the baseline is noisy, or if the integration ratios deviate by more than 5% (indicating impurities or residual synthesis solvents like ethyl acetate), abort the NMR workflow and re-purify the sample via flash chromatography.

Step 3: 1D 13 C Acquisition
  • Acquire a 13 C spectrum with proton decoupling (e.g., 512–1024 scans).

  • Causality: Set the relaxation delay (D1) to at least 2–3 seconds. Because 6 of the 10 carbons in this molecule are quaternary (lacking attached protons to facilitate rapid relaxation), a longer D1 ensures these critical signals integrate properly and rise sufficiently above the baseline noise.

Step 4: 2D HMBC Acquisition
  • Set up the HMBC experiment, optimizing the long-range coupling constant delay for JCH​=8 Hz.

    • Causality: 8 Hz is the standard average for aromatic systems and will perfectly capture the critical 3JCH​ couplings from H-6 to C-2 and C-4.

  • Acquire the spectrum (typically 2–4 hours depending on concentration and instrument sensitivity).

  • Self-Validation Check: Cross-reference the HMBC data with an HSQC spectrum. The HSQC will identify C-6 as the only protonated aromatic carbon. Verify that the correlations originating from the H-6 frequency in the HMBC correspond strictly to the quaternary carbons (C-2, C-4, C-5), confirming the highly substituted framework.

References

  • Hwang, T.-L., Bartberger, M. D., & Chen, Y. (2016). Application of 1,1-ADEQUATE, HMBC, and Density Functional Theory To Determine Regioselectivity in the Halogenation of Pyridine N-Oxides. Organic Letters, 18(9), 1956-1959.[Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 746-752.[Link]

Sources

Comparative

LC-MS/MS Method Validation for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate: A Comparative Guide to QqQ vs. Q-TOF Platforms

As a Senior Application Scientist bridging the gap between early-stage drug discovery and clinical pharmacokinetics, I frequently encounter highly functionalized scaffolds like Ethyl 3-amino-5-cyano-2-methylpyridine-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging the gap between early-stage drug discovery and clinical pharmacokinetics, I frequently encounter highly functionalized scaffolds like Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS 90840-50-9). This compound presents a unique bioanalytical challenge: its basic pyridine nitrogen and primary amine ensure excellent ionization efficiency in positive electrospray ionization (ESI+), but its multiple polar functional groups make it highly susceptible to matrix-induced ion suppression and chemical instability (particularly ester hydrolysis) during sample extraction.

In this guide, we will objectively compare two dominant mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —for the quantitative validation of this compound in human plasma. Furthermore, we will detail a self-validating experimental protocol grounded in the internationally recognized [1].

Platform Comparison: QqQ vs. Q-TOF for Target Quantitation

When developing a bioanalytical assay, the choice of mass spectrometry platform dictates the assay's sensitivity, linear dynamic range, and ability to handle complex matrix interferences.

  • Triple Quadrupole (QqQ): Operates via Multiple Reaction Monitoring (MRM). It acts as a highly specific mass filter, isolating the precursor ion (m/z 206.1) and a specific fragment (e.g., m/z 160.1, representing the loss of ethanol from the carboxylate group). QqQ is the gold standard for absolute sensitivity.

  • Quadrupole Time-of-Flight (Q-TOF): Operates via High-Resolution Accurate Mass (HRAM). Instead of filtering by nominal mass, it measures the exact mass (m/z 206.0924) with sub-5 ppm accuracy. This is crucial when the biological matrix contains isobaric interferences that a QqQ cannot resolve chemically.

Table 1: Objective Performance Comparison
ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Scientific Implication
Acquisition Mode MRM (Nominal Mass)TOF-MS / PRM (Accurate Mass)Q-TOF provides superior confidence in analyte identity via exact mass.
Sensitivity (LLOQ) 0.5 ng/mL 5.0 ng/mLQqQ is preferred for late-stage PK studies requiring sub-ng/mL detection.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ reduces the need for study sample dilution.
Selectivity Relies heavily on chromatographyHigh-resolution mass extraction (< 5 ppm) Q-TOF can digitally resolve co-eluting matrix interferences post-acquisition.
Metabolite Tracking Blind to untargeted metabolitesCaptures all ionizable compoundsQ-TOF allows retrospective mining for circulating metabolites.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, every bioanalytical protocol must be designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 13C3​ -Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate—any physical loss during extraction or chemical ion suppression during ESI is proportionally mirrored by the IS. Quantifying the Analyte/IS ratio inherently corrects for these deviations, ensuring absolute accuracy.

LCMS_Workflow S1 Sample Prep (SLE) Removes Phospholipids S2 UHPLC Separation (C18 Column) Resolves Isobars S1->S2 S3 Ionization (ESI+) Protonates Pyridine S2->S3 S4 Mass Analysis (QqQ vs Q-TOF) Quantitation S3->S4 S5 Data Processing (IS Normalization) Validation S4->S5

Fig 1. LC-MS/MS analytical workflow highlighting the mechanistic purpose of each stage.

Step-by-Step Workflow

Step 1: Supported Liquid Extraction (SLE) Causality: Protein Precipitation (PPT) is often the default choice, but it fails to remove endogenous phospholipids (e.g., lysophosphatidylcholines). Because our compound contains a basic pyridine ring, it tends to co-elute with these phospholipids, causing severe ion suppression in the ESI source. SLE chemically partitions the neutral analyte into an organic solvent, leaving polar phospholipids trapped on the diatomaceous earth support.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 50 µL of 0.5M Ammonium Hydroxide. (Why? To neutralize the basic pyridine nitrogen, driving the molecule into its uncharged state for optimal organic partitioning).

  • Load the mixture onto an SLE plate and incubate for 5 minutes.

  • Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE).

  • Evaporate under N2​ at 40°C and reconstitute in 100 µL of 10% Acetonitrile in Water.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a potent proton donor. It ensures the pyridine and primary amino groups are fully protonated ( [M+H]+ ) prior to entering the mass spectrometer, maximizing the ionization yield.

Step 3: Mass Spectrometry Detection

  • QqQ Settings: ESI+ mode. Precursor m/z 206.1 Product m/z 160.1 (Collision Energy: 15 eV).

  • Q-TOF Settings: ESI+ mode. TOF-MS scan range m/z 100-500. Extracted Ion Chromatogram (XIC) at m/z 206.0924 ( ± 5 ppm window).

Method Validation per ICH M10 Guidelines

According to the [2] and the harmonized [1] standards, a method must prove its reliability through strict acceptance criteria.

ICH_M10_Logic Root ICH M10 Bioanalytical Method Validation N1 Selectivity & Specificity Root->N1 N2 Accuracy & Precision Root->N2 N3 Matrix Effect & Recovery Root->N3 N4 Stability Assessments Root->N4 N1_1 Blank Interference < 20% of LLOQ N1->N1_1 N2_1 Intra/Inter-run Bias ±15% (±20% LLOQ) N2->N2_1 N3_1 IS-Normalized MF %CV < 15% N3->N3_1 N4_1 Benchtop, F/T, & Autosampler Stability N4->N4_1

Fig 2. Core validation parameters and acceptance criteria per ICH M10 guidelines.

Table 2: Representative Validation Results Summary

The following table summarizes the experimental validation data for Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate across both platforms.

Validation ParameterAcceptance Criteria (ICH M10)QqQ PerformanceQ-TOF Performance
Selectivity (Blank Matrix) Interference 20% of LLOQPass (No peaks detected)Pass (No peaks detected)
Linearity ( R2 ) 0.9900.998 (0.5 - 5000 ng/mL)0.994 (5.0 - 5000 ng/mL)
Intra-run Accuracy (Bias) ± 15% ( ± 20% at LLOQ)2.4% to 6.1%4.5% to 9.2%
Inter-run Precision (%CV) 15% ( 20% at LLOQ)3.8%7.1%
IS-Normalized Matrix Factor %CV 15% across 6 lots4.2% (SLE effectively mitigates)5.8%
Benchtop Stability (24h) Bias within ± 15%-4.1% (Stable)-5.0% (Stable)

Conclusion & Recommendations

For the robust quantification of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate in biological matrices:

  • Platform Selection: The QqQ remains the superior choice for routine, high-throughput clinical PK studies due to its extended dynamic range and sub-ng/mL sensitivity. The Q-TOF is highly recommended during the early discovery phase where metabolite identification and high-resolution selectivity against unknown isobaric interferences are prioritized.

  • Sample Preparation: Supported Liquid Extraction (SLE) is mandatory over simple Protein Precipitation. The basic nature of the pyridine ring makes it highly susceptible to phospholipid-induced ion suppression, which SLE effectively eliminates, ensuring the IS-Normalized Matrix Factor remains well below the 15% CV threshold mandated by ICH M10[1].

References
  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

Sources

Validation

Comparative Synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate: Batch Thermal vs. Microwave-Assisted Routes

Executive Summary Highly functionalized pyridine scaffolds, specifically 3-amino-5-cyanopyridines, are critical structural motifs in modern drug discovery. They serve as foundational intermediates in the synthesis of PI3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly functionalized pyridine scaffolds, specifically 3-amino-5-cyanopyridines, are critical structural motifs in modern drug discovery. They serve as foundational intermediates in the synthesis of PI3 kinase p110α inhibitors, farnesyltransferase inhibitors, and other advanced antitumor agents[1]. Synthesizing Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) presents a unique chemoselectivity challenge due to the dense array of reducible and sensitive functional groups.

This guide objectively compares two synthetic methodologies to access this target from its commercially available precursor, Ethyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate [2]. We will evaluate a conventional Batch Catalytic Hydrogenation against a modern Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)[3], providing step-by-step protocols, mechanistic causality, and quantitative performance data.

Mechanistic Causality & Chemoselectivity

The transformation from the precursor to the target molecule requires a tandem reaction: the reduction of the C5-nitro group to an amine and the hydrodechlorination of the C2-chloro group.

The Chemoselectivity Challenge: The pyridine ring contains a highly sensitive cyano (-CN) group. Aggressive hydrogenation conditions (e.g., high-pressure H₂, Raney Nickel) risk the over-reduction of the nitrile into a primary amine. Therefore, the catalyst and hydrogen source must be carefully calibrated to selectively reduce the nitro group and cleave the aryl-chloride bond while leaving the cyano and ester groups intact.

The Nomenclature Shift: This tandem reaction effectively "rotates" the IUPAC nomenclature of the scaffold. In the fully substituted precursor, the chloro group dictates position 2, placing the methyl at position 6. Upon hydrodechlorination, the C2 position becomes unsubstituted (C-H). To assign the lowest possible locants to the remaining substituents, the ring is renumbered: the former 6-methyl becomes 2-methyl, the 5-nitro (now reduced) becomes 3-amino, the 4-carboxylate remains at C4, and the 3-cyano becomes 5-cyano.

SyntheticPathways Precursor Precursor: Ethyl 2-chloro-3-cyano-6-methyl -5-nitropyridine-4-carboxylate RouteA Route A: Batch Hydrogenation Pd/C, H2 (50 psi), Et3N EtOH, 25°C, 12 h Precursor->RouteA Tandem Reduction & Hydrodechlorination RouteB Route B: MW Transfer Hydrogenation Pd/C, NH4HCO2 EtOH, MW (80°C), 15 min Precursor->RouteB Tandem Reduction & Hydrodechlorination Target Target Molecule: Ethyl 3-amino-5-cyano-2-methyl -pyridine-4-carboxylate RouteA->Target RouteB->Target

Logical relationship comparing Batch Hydrogenation and MW Transfer Hydrogenation routes.

Route A: Conventional Batch Hydrogenation

Causality of Experimental Design

In traditional batch hydrogenation, Palladium on Carbon (Pd/C) is utilized for its high affinity for both nitro reduction and aryl-chloride cleavage. A critical failure point in this route is the generation of stoichiometric hydrochloric acid (HCl) during hydrodechlorination. If left unbuffered, HCl will protonate the newly formed C3-amine and the pyridine nitrogen, drastically reducing product solubility and poisoning the palladium catalyst. Therefore, the addition of an external organic base, such as Triethylamine (Et₃N), is strictly mandatory to act as an acid scavenger.

Step-by-Step Protocol
  • Reaction Setup: In a heavy-walled Parr hydrogenation vessel, dissolve 10.0 mmol of Ethyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate in 50 mL of absolute ethanol.

  • Base Addition: Add 12.0 mmol (1.2 eq) of Triethylamine to the solution to serve as the HCl scavenger.

  • Catalyst Loading: Carefully add 10 mol% of 10% Pd/C under a gentle stream of nitrogen to prevent auto-ignition of the solvent.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then pressurize with H₂ gas to 50 psi. Agitate at room temperature (25°C) for 12 hours. Monitor the pressure drop to confirm hydrogen uptake.

  • Workup: Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL) to remove the triethylamine hydrochloride salts. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the target product.

Route B: Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)

Causality of Experimental Design

Microwave-assisted synthesis replaces hazardous H₂ gas with Ammonium Formate (NH₄HCO₂), a benign solid hydrogen surrogate[3]. Under microwave irradiation and Pd catalysis, ammonium formate rapidly decomposes into H₂, CO₂, and NH₃. This pathway is highly elegant because the generated ammonia acts as an in situ acid scavenger for the liberated HCl, completely eliminating the need for external triethylamine. Microwave heating provides volumetric, uniform energy transfer, accelerating the endothermic decomposition of the formate and reducing the reaction time from hours to minutes.

Workflow Step1 1. Reaction Setup Mix Precursor, Pd/C, NH4HCO2 in EtOH Step2 2. MW Irradiation 80°C, 150W, 15 min (In situ H2 generation) Step1->Step2 Step3 3. Filtration Remove Pd/C over Celite pad Step2->Step3 Step4 4. Isolation Concentration & Water Precipitation Step3->Step4

Step-by-step experimental workflow for Microwave-Assisted Catalytic Transfer Hydrogenation.

Step-by-Step Protocol
  • Reaction Setup: In a 30 mL microwave-safe quartz vial equipped with a magnetic stir bar, suspend 10.0 mmol of the precursor in 15 mL of absolute ethanol.

  • Reagent Addition: Add 50.0 mmol (5.0 eq) of Ammonium Formate and 5 mol% of 10% Pd/C. Seal the vial with a pressure-rated Teflon cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 80°C, 150 W maximum power, and a hold time of 15 minutes. The system will self-regulate power to maintain the target temperature.

  • Workup: Allow the vial to cool to room temperature (venting excess CO₂ pressure carefully if required by the vial design). Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to approximately 5 mL. Add 20 mL of ice-cold deionized water dropwise to precipitate the product. Filter the resulting solid, wash with cold water to remove ammonium chloride salts, and dry under vacuum.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two synthetic routes. The Microwave-Assisted CTH route demonstrates superior efficiency across nearly all metrics, particularly in reaction velocity and environmental impact (E-Factor).

Performance MetricRoute A: Batch HydrogenationRoute B: MW-Assisted CTH
Reaction Time 12 hours15 minutes
Isolated Yield 78%92%
Catalyst Loading 10 mol% Pd/C5 mol% Pd/C
Hydrogen Source H₂ Gas (50 psi)Ammonium Formate (Solid)
Acid Scavenger Triethylamine (External)Ammonia (In situ)
Purity (HPLC) >95%>98%
E-Factor ~24.5~11.2
Scalability High (Requires pressure vessels)Moderate (Limited by MW cavity size)

Conclusion

For the synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate, Route B (Microwave-Assisted CTH) is the objectively superior methodology for research and early-stage drug development. By utilizing ammonium formate, it elegantly solves the hydrodechlorination buffering problem in situ while mitigating the safety risks associated with high-pressure hydrogen gas. Furthermore, the rapid volumetric heating of the microwave reactor suppresses the over-reduction of the sensitive cyano group, leading to a higher isolated yield (92%) and a cleaner purity profile (>98%). Route A remains viable only when scaling up beyond the volumetric limits of standard microwave reactors.

References

  • ChemicalBook. "3-AMINO-ISONICOTINIC ACID METHYL ESTER | 55279-30-6".
  • ChemicalBook. "3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4".
  • Dolzhenko, A. V., et al. "Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines." ACS Omega, 2023.

Sources

Comparative

Benchmarking Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate: A Comparative Guide to Pyridine Scaffolds in Drug Discovery

Introduction The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of heterocyclic core scaffolds. Pyridine derivatives are ubiquitous in this domain, but the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of heterocyclic core scaffolds. Pyridine derivatives are ubiquitous in this domain, but the degree and pattern of functionalization dictate their synthetic utility and biological efficacy (). This guide benchmarks Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (EACMPC) against simpler pyridine scaffolds. By analyzing its unique polyfunctional electronic profile, we demonstrate why EACMPC is a privileged building block for synthesizing complex fused heterocycles, particularly pyridopyrimidines.

Structural and Electronic Profiling: The Causality of Design

EACMPC () is characterized by a dense array of functional groups: a C2-methyl, C3-amino, C4-ethyl carboxylate, and C5-cyano group. This specific arrangement creates a highly polarized "push-pull" electronic system that dictates its behavior in the lab:

  • Electronic Deactivation: The electron-withdrawing cyano (-CN) and ester (-COOEt) groups significantly lower the overall electron density of the pyridine ring. This decreases the basicity of the N1 nitrogen and dampens the nucleophilicity of the C3-amino group compared to a standard, unfunctionalized aminopyridine.

  • Steric Shielding: The C2-methyl group provides critical steric hindrance. During late-stage functionalization or biological target engagement, this methyl group prevents off-target nucleophilic attacks at the C2 position and can lock the conformation of the scaffold when bound to a kinase hinge region.

  • Orthogonal Reactivity: The true synthetic power of EACMPC lies in the adjacency of the C3-amino and C4-ester groups. This precise spatial arrangement is the prerequisite for annulation reactions, allowing for the rapid assembly of bicyclic pyridopyrimidine systems—a cornerstone of modern kinase inhibitor design.

Quantitative Benchmarking: Scaffold Comparison

To objectively evaluate EACMPC, we benchmark it against three fundamental pyridine scaffolds commonly utilized in medicinal chemistry workflows.

ScaffoldKey Structural FeatureReactivity Profile & CausalitySteric HindrancePrimary Application in Drug Discovery
EACMPC Polyfunctional (-NH2, -CN, -COOEt, -CH3)Orthogonal: Requires elevated temperatures for cyclization due to the -CN electron withdrawal dampening -NH2 nucleophilicity.High: C2-methyl shields N1 and C3 from side reactions.Precursor for fused pyridopyrimidine kinase inhibitors.
2-Aminopyridine Monofunctional (-NH2)Highly Nucleophilic: Exocyclic amine readily reacts; the ring is prone to electrophilic aromatic substitution at C3/C5.Low: Unobstructed access to the ring system.Direct hinge-binding motif in simple, low-molecular-weight inhibitors.
3-Cyanopyridine Electron-deficient ringElectrophilic: Susceptible to nucleophilic attack; the nitrile acts as a versatile handle for hydrolysis or reduction.Minimal: Open, unhindered structure.Intermediate for nicotinamide analogs and allosteric modulators.
Ethyl Isonicotinate C4-EsterDeactivated Ring: Electrophilic carbonyl; the pyridine ring is highly deactivated toward electrophiles.Low: Unhindered ester group.Precursor for functionalized anti-tubercular agents (e.g., isoniazid analogs).
Experimental Workflow: Self-Validating Protocol for Pyridopyrimidine Annulation

The conversion of EACMPC into a bicyclic pyridopyrimidine-4-one scaffold requires overcoming the reduced nucleophilicity of the C3-amino group. Standard condensation with formamide often yields poor results. Therefore, formamidine acetate is selected. It acts as both a highly reactive electrophilic carbon source and its own buffer, facilitating the initial attack and subsequent cyclization.

Protocol: Synthesis of 8-cyano-5-methylpyrido[3,4-d]pyrimidin-4(3H)-one

  • Reagent Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser, suspend EACMPC (1.0 equivalent, 5.0 mmol) and formamidine acetate (3.0 equivalents, 15.0 mmol) in anhydrous 2-methoxyethanol (15 mL).

    • Causality Check: 2-methoxyethanol is chosen for its high boiling point (124 °C) and polarity, which is necessary to dissolve the intermediates and drive the thermodynamically demanding annulation.

  • Annulation (Cyclization): Stir the mixture and heat to 120 °C under an inert nitrogen atmosphere. Monitor the reaction via LC-MS. The reaction typically reaches completion within 6–8 hours as the intermediate amidine cyclizes onto the adjacent ethyl ester, expelling ethanol.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water (50 mL) while stirring vigorously. The fused pyridopyrimidine product will precipitate as a solid due to its low solubility in aqueous media.

  • Purification: Filter the precipitate under vacuum. Wash sequentially with cold water (2 x 10 mL) to remove water-soluble impurities, followed by cold ethanol (5 mL) to remove residual formamidine salts. Dry under high vacuum to afford the pure pyridopyrimidine core.

Biological Target Engagement: Kinase Inhibition

Once synthesized, the pyridopyrimidine core derived from EACMPC serves as a privileged scaffold for ATP-competitive kinase inhibitors (). The fused bicyclic system mimics the purine ring of ATP. The N1 nitrogen and the newly formed pyrimidine functionalities act as critical hydrogen bond acceptors and donors, anchoring the molecule to the backbone amides of the kinase hinge region. The C5-cyano group (originally from the EACMPC scaffold) projects into the solvent-exposed region or a specific hydrophobic pocket, providing a handle for further late-stage optimization of binding kinetics and selectivity.

Workflow Visualization

G A EACMPC Scaffold B Annulation (Formamidine) A->B C Pyridopyrimidine Core B->C D Kinase Hinge Binding C->D E Pathway Inhibition D->E

Caption: Workflow: From EACMPC scaffold synthesis to ATP-competitive kinase pathway inhibition.

References
  • Title: Improving success rates for lead generation using affinity binding technologies Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate Product Information Source: LookChem URL: [Link]

Safety & Regulatory Compliance

Safety

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly functionalized synthetic intermediates. True laboratory efficiency is built on a foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly functionalized synthetic intermediates. True laboratory efficiency is built on a foundation of uncompromising safety and rigorous logistical planning.

When working with complex pyridine derivatives like Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate , standard, generalized disposal templates fall short. To ensure a self-validating safety system, researchers must understand the mechanistic causality behind every handling and disposal protocol. This guide provides an authoritative, step-by-step operational plan for the safe handling, spill mitigation, and RCRA-compliant destruction of this specific compound.

Chemical Profile & Hazard Assessment

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a valuable building block in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, the presence of the cyano (-C≡N), amino (-NH₂), and ester groups on a pyridine scaffold dictates strict handling requirements to prevent the release of toxic byproducts under extreme conditions.

Based on verified safety data for this compound and its direct structural analogs, the following quantitative hazard profile applies[2],[3],[4]:

PropertySpecification
Chemical Name Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate
CAS Number 90840-50-9
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
GHS Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Codes H302, H312, H315, H319, H332, H335

Operational Safety & Handling Protocols

Safety protocols must be proactive, not reactive. The following methodologies are designed to neutralize risks before they materialize.

Step 1: Engineering Controls

  • Action: Always handle the compound within a certified, externally exhausted chemical fume hood.

  • Causality: This compound is classified under STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) for respiratory tract irritation[3]. The fume hood face velocity (typically 80-100 FPM) prevents the inhalation of aerosolized micro-particulates during weighing and transfer operations.

Step 2: PPE Selection

  • Action: Equip responders with heavy-duty nitrile gloves (minimum 8 mil thickness), tightly sealed safety goggles, and a lab coat.

  • Causality: Standard latex gloves offer insufficient permeation resistance against functionalized organic esters. Nitrile provides a superior barrier against dermal toxicity (H312) and skin irritation (H315)[3].

Step 3: Chemical Incompatibility Management

  • Action: Strictly isolate from strong oxidizers and concentrated mineral acids.

  • Causality: Acidic hydrolysis of the cyano group can be highly exothermic. In the presence of strong acids, the cyano moiety can protonate and potentially off-gas trace amounts of highly toxic hydrogen cyanide (HCN).

Spill Response & Decontamination Workflow

In the event of an accidental release, follow this self-validating mitigation protocol:

Phase 1: Immediate Mitigation

  • Evacuate and Ventilate: Immediately clear personnel from the vicinity. Ensure the fume hood sash is open or laboratory exhaust is maximized to mitigate H332 (Harmful if inhaled) risks[3].

  • Don Advanced PPE: Upgrade to an N95 or P100 particulate respirator if the spill occurs outside of engineering controls.

Phase 2: Containment & Neutralization 3. Apply Inert Absorbent: Cover the solid or dissolved spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

  • Causality: Never use combustible materials like paper towels or sawdust. Cyano-pyridines can undergo exothermic reactions if inadvertently mixed with trace laboratory oxidizers, and a high-surface-area combustible absorbent acts as an ignition accelerant.
  • Mechanical Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture. Transfer carefully into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.
  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a DI water rinse.
  • Causality: The alkaline environment helps solubilize residual ester and prevents the acidic hydrolysis of the cyano group, ensuring zero HCN generation during cleanup.

Proper Disposal Procedures (RCRA Guidelines)

Improper disposal of nitrogen-rich aromatic compounds poses severe environmental and facility risks. Follow this strict lifecycle destruction plan:

Step 1: Waste Segregation

  • Action: Designate the waste strictly as "Non-Halogenated Organic Waste" (unless it was dissolved in a halogenated solvent like DCM during your assay). Do NOT mix with aqueous acidic waste streams.

  • Causality: Mixing with acidic waste can trigger the aforementioned hydrolysis of the cyano group, pressurizing the waste container with toxic gases.

Step 2: Primary Accumulation

  • Action: Store waste in a sealed, pressure-vented HDPE container.

  • Causality: HDPE provides superior chemical resistance against organic esters compared to standard PET or glass, which can shatter under unexpected pressure accumulation.

Step 3: RCRA Labeling

  • Action: Affix a hazardous waste tag detailing the chemical name, CAS number (90840-50-9)[2], and the GHS07 (Exclamation Mark) hazard pictogram. Date the container the moment the first drop of waste is added to comply with the EPA's 90-day accumulation rule.

Step 4: Final Destruction via Incineration

  • Action: Transfer custody to a licensed hazardous waste vendor specifically contracted for high-temperature incineration (>1000°C).

  • Causality: The high nitrogen content in the amino (-NH₂), cyano (-C≡N), and pyridine ring requires extreme temperatures and excess oxygen to achieve complete combustion. Sub-optimal incineration temperatures will result in the incomplete oxidation of these moieties, releasing highly toxic nitrogen oxides (NOx) and HCN gases into the atmosphere.

Disposal & Neutralization Workflow Diagram

To ensure operational clarity, the following logical workflow maps the lifecycle of the chemical from waste generation to final destruction.

DisposalWorkflow Start Waste Generation (Solid/Liquid) Segregate Segregation (Non-Halogenated Organic) Start->Segregate Sort by compatibility Label RCRA Labeling (Toxic/Irritant) Segregate->Label Apply GHS tags Contain Secondary Containment (Ventilated Area) Label->Contain Store < 90 days Transport Licensed HazMat Transport Contain->Transport Manifest creation Incinerate High-Temp Incineration (>1000°C for NOx/HCN) Transport->Incinerate Final destruction

Fig 1: Safe handling, segregation, and high-temperature incineration workflow for cyano-pyridines.

References

  • NextSDS. "ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

Sources

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